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  • Product: 3-(Propan-2-yl)piperidin-2-one
  • CAS: 907561-37-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Three-Dimensional Structure Elucidation of 3-(Propan-2-yl)piperidin-2-one

Abstract: The piperidin-2-one moiety is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its structural rigidity and potential for stereospecific substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidin-2-one moiety is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its structural rigidity and potential for stereospecific substitution make it a valuable building block for drug design. This guide provides a comprehensive technical overview of the methodologies required to characterize a specific derivative, 3-(Propan-2-yl)piperidin-2-one. We will detail the determination of its fundamental molecular properties and explore the synergistic experimental and computational workflows for elucidating its three-dimensional (3D) structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules, moving from basic properties to a high-resolution understanding of spatial arrangement.

Introduction to the Piperidin-2-one Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, integral to drugs spanning analgesics, antipsychotics, and anticancer agents.[2] The introduction of a carbonyl group to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which constrains the ring's conformation and provides specific hydrogen bonding capabilities. These structural features are critical for molecular recognition and binding to biological targets. The development of efficient synthetic routes to substituted piperidin-2-ones is an active area of research.[3][4]

The target of this guide, 3-(Propan-2-yl)piperidin-2-one, features an isopropyl substituent at the C3 position, adjacent to the carbonyl group. This substitution introduces a chiral center, making the stereochemistry of this position a critical determinant of its potential biological activity. Accurate characterization of its molecular weight and, more importantly, its precise 3D structure, is the first essential step in any discovery and development pipeline.

Fundamental Molecular Properties

Before embarking on advanced structural analysis, it is crucial to establish the foundational properties of the molecule. These are derived from its chemical formula, C₈H₁₅NO.

PropertyValueSource
Chemical Formula C₈H₁₅NOCalculated
IUPAC Name 3-(Propan-2-yl)piperidin-2-oneStandard Nomenclature
Synonyms 3-Isopropylpiperidin-2-oneCommon Nomenclature
Molecular Weight 141.21 g/mol Calculated (Isomer Ref.)
Exact Mass 141.11536 g/mol Calculated (Isomer Ref.)
Chiral Centers 1 (at C3)Structural Analysis

Note: While public databases contain extensive information on isomers such as 1-(piperidin-4-yl)propan-2-one, 3-(Propan-2-yl)piperidin-2-one itself is not as widely documented, underscoring the need for the de novo characterization techniques described herein.

Experimental Determination of 3D Structure

A combination of analytical techniques is required to build a complete and validated model of a molecule's 3D structure. We will focus on the two most powerful methods: Single-Crystal X-ray Crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

Expertise & Experience: Single-crystal X-ray crystallography is considered the "gold standard" for determining the 3D structure of small molecules.[5] It provides an unambiguous, high-resolution map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and the molecule's conformation within the crystal lattice.[6][7] The primary prerequisite, and often the most significant experimental hurdle, is the growth of a single, high-quality crystal suitable for diffraction.

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single crystals. The goal is to obtain crystals of at least 20-50 µm in each dimension.[8]

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer, often cooled under a stream of nitrogen gas to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam (typically Mo or Cu Kα radiation).[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.[5]

  • Data Processing:

    • Integrate the intensities of the thousands of collected reflections.

    • The software determines the unit cell dimensions and the crystal's symmetry (space group).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using mathematical algorithms (e.g., direct methods) to generate an initial electron density map.[5]

    • An initial molecular model is built into the electron density map.

    • This model is iteratively refined, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[5]

  • Validation:

    • The final model is validated using metrics such as the R-factor, goodness-of-fit, and analysis of residual electron density to ensure it accurately represents the experimental data.

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Modeling PurifiedCompound Purified Compound CrystalGrowth Crystal Growth PurifiedCompound->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing (Intensities & Symmetry) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Model Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure (Solid State)

Workflow for 3D structure elucidation via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

Expertise & Experience: While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and dynamics of a molecule in solution, which is often more relevant to its behavior in a biological context.[9] It is an exceptionally powerful technique for determining the connectivity of atoms and the relative stereochemistry of a molecule.[10][11] A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in carbon signal assignment.[11]

  • 2D NMR Experiments for Connectivity:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing the ¹H-¹H connectivity network.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting structural fragments across quaternary carbons or heteroatoms.

  • 2D NMR Experiments for Stereochemistry:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of their bonding. This is the primary method for determining relative stereochemistry and preferred solution-state conformation.

NMR_Workflow cluster_1D 1D NMR: Basic Framework cluster_2D_connect 2D NMR: Connectivity cluster_2D_stereo 2D NMR: Stereochemistry H1 ¹H NMR (Proton Environments) COSY COSY (H-H Bonds) H1->COSY HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C & DEPT NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C13->HSQC C13->HMBC Connectivity Connectivity COSY->Connectivity Atomic Connectivity (2D Structure) HSQC->Connectivity Atomic Connectivity (2D Structure) HMBC->Connectivity Atomic Connectivity (2D Structure) NOESY NOESY / ROESY (Through-Space Proximity) FinalStructure FinalStructure NOESY->FinalStructure Relative Stereochemistry & 3D Conformation (Solution State) Connectivity->NOESY

Integrated NMR strategy for complete structural assignment.

Computational Modeling and 3D Structure Prediction

Expertise & Experience: Computational chemistry serves as a powerful predictive and validation tool that complements experimental data.[12] In the absence of an experimental structure, it can provide reliable initial models. When experimental data is available, it helps to explore the conformational landscape, rationalize observed stereochemistry, and calculate properties that are difficult to measure.

  • 2D to 3D Conversion:

    • Draw the 2D structure of 3-(Propan-2-yl)piperidin-2-one in molecular editing software (e.g., Avogadro, ChemDoodle 3D).[13][14]

    • Use the software's tools to generate an initial 3D structure with reasonable bond lengths and angles.

  • Conformational Search:

    • Employ a molecular mechanics (MM) force field to rapidly explore the potential energy surface and identify low-energy conformations (e.g., different ring puckers or orientations of the isopropyl group).

  • Quantum Mechanical Optimization:

    • Take the lowest-energy conformers from the MM search and perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). This refines the structure to a local minimum on the quantum mechanical potential energy surface.

  • Analysis and Validation:

    • Calculate properties from the optimized geometry, such as vibrational frequencies (to confirm it is a true minimum) or NMR chemical shifts.

    • Compare the calculated properties (e.g., NMR shifts, interatomic distances) with experimental data from NMR (e.g., NOE constraints) to validate the predicted 3D model.

CompChem_Workflow Input 2D Structure Convert3D Generate Initial 3D Coordinates Input->Convert3D MM_Search Conformational Search (Molecular Mechanics) Convert3D->MM_Search QM_Opt Geometry Optimization (DFT/Quantum Mechanics) MM_Search->QM_Opt Analysis Property Calculation & Validation QM_Opt->Analysis FinalModel Predicted 3D Model & Conformers Analysis->FinalModel

Computational workflow for predicting and refining 3D structure.

Conclusion: An Integrated Approach

Determining the definitive 3D structure of a novel molecule like 3-(Propan-2-yl)piperidin-2-one requires a multi-faceted, synergistic approach. While calculated properties provide a starting point, they must be confirmed experimentally. X-ray crystallography offers unparalleled precision for the solid-state structure, defining absolute stereochemistry if a suitable derivative is used. NMR spectroscopy provides the essential solution-state structure and connectivity, which is often more directly applicable to the molecule's function in a biological system. Finally, computational modeling acts as the bridge, allowing for the rationalization of experimental results and the exploration of conformational possibilities not easily observed. For drug development professionals, this rigorous, integrated characterization is a non-negotiable step, forming the bedrock upon which all subsequent structure-activity relationship (SAR) studies are built.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Diamond Light Source. About Small Molecule X-ray Crystallography. [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Eberhard Breitmaier. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY: A Practical Guide. [Link]

  • YouTube. Computational chemistry and 3D modelling of molecules. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Avogadro. Avogadro - Free cross-platform molecular editor. [Link]

  • Schrödinger. Molecular Modeling vs. Quantum Chemistry: Which is Right for Your Research?. [Link]

  • 3DChem. ChemDoodle 3D | Molecular Modeling and Graphics Software. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubChem. 1-(Piperidin-4-yl)propan-2-one. [Link]

  • Arkivoc. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]

  • Journal of Zhejiang University-SCIENCE A. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

  • Nature Communications. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]

Sources

Exploratory

In Vitro Toxicity Profile of 3-(Propan-2-yl)piperidin-2-one: A Comprehensive Technical Guide for Preclinical Profiling

Executive Summary The compound 3-(propan-2-yl)piperidin-2-one (CAS 907561-37-9), also known as 3-isopropylpiperidin-2-one, is a small-molecule aliphatic lactam (C8H15NO, MW 141.21 g/mol )[1]. As a versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 3-(propan-2-yl)piperidin-2-one (CAS 907561-37-9), also known as 3-isopropylpiperidin-2-one, is a small-molecule aliphatic lactam (C8H15NO, MW 141.21 g/mol )[1]. As a versatile building block in medicinal chemistry and organic synthesis, understanding its baseline in vitro toxicity profile is critical for de-risking downstream lead optimization. Because this molecule lacks classical toxicophores (e.g., Michael acceptors, aromatic nitro groups, or heavy metals), its toxicity is generally predicted to be low. However, rigorous empirical validation is required to rule out off-target effects, genotoxicity, and metabolic liabilities.

As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating in vitro screening framework specifically tailored for profiling 3-(propan-2-yl)piperidin-2-one. This guide details the causal logic behind assay selection, step-by-step methodologies, and predictive data baselines.

Structural Toxicology & Predictive Profiling

Before initiating empirical assays, we must establish a predictive structural model. The core of 3-(propan-2-yl)piperidin-2-one consists of a saturated six-membered lactam ring substituted with an isopropyl group at the C3 position.

Mechanistic Causality in Predictive Toxicology:

  • Reactivity: The amide (lactam) bond is chemically stable under physiological conditions, minimizing the risk of spontaneous covalent binding to cellular macromolecules (proteins/DNA).

  • Metabolic Liabilities: The primary metabolic vulnerability lies in Cytochrome P450 (CYP)-mediated Phase I oxidation. The isopropyl group is susceptible to hydroxylation (yielding a tertiary alcohol), while the piperidone ring can undergo oxidation. N-hydroxylation is a minor but possible pathway that must be monitored, as certain N-hydroxy lactams can exhibit increased reactivity.

Predictive Metabolic Pathway

Metabolism Parent 3-(Propan-2-yl)piperidin-2-one (Parent Compound) CYP Hepatic CYP450 Metabolism (Phase I) Parent->CYP Met1 Isopropyl Hydroxylation (Tertiary Alcohol) CYP->Met1 Major Met2 Lactam Ring Oxidation (Hydroxypiperidone) CYP->Met2 Moderate Met3 N-Hydroxylation (Minor Pathway) CYP->Met3 Minor

Caption: Predictive Phase I CYP450 metabolic pathways for 3-(Propan-2-yl)piperidin-2-one.

Core In Vitro Toxicity Assays: Methodologies & Self-Validating Systems

To empirically validate the safety of this compound, we employ a triad of core in vitro assays: Hepatotoxicity (HepG2), Genotoxicity (Ames), and Cardiotoxicity (hERG). Every protocol described below operates as a self-validating system , meaning the inclusion of specific positive and negative controls ensures the mechanistic integrity of the data generated.

Hepatotoxicity Profiling (HepG2 High-Content Screening)

Causality: The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line, HepG2, because it maintains many liver-specific functions and is a highly validated model for assessing drug-induced liver injury (DILI)[2]. High-Content Screening (HCS) is preferred over simple MTT assays because it allows for the simultaneous multiplexed evaluation of mitochondrial membrane potential, reactive oxygen species (ROS) generation, and nuclear degradation[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well collagen-coated microplate using RPMI-1640 medium supplemented with 10% FBS[2][4]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with 3-(propan-2-yl)piperidin-2-one at a 10-point concentration gradient (e.g., 0.1 µM to 1000 µM).

  • Self-Validation Controls: Include 0.1% DMSO as a negative vehicle control. Include Acetaminophen (10 mM) and Diclofenac (300 µM) as positive hepatotoxic controls to validate assay sensitivity[5].

  • Multiplex Staining: After 24, 48, and 72 hours of exposure, wash cells and stain with a dye cocktail: Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and BODIPY (lipid peroxidation)[2].

  • Data Acquisition: Analyze plates using an automated High-Content Imaging System (e.g., ImageXpress Micro). Calculate the IC₅₀ for cell viability and EC₅₀ for mitochondrial depolarization.

Genotoxicity Assessment (OECD 471 Ames Test)

Causality: To ensure the compound (or its CYP-generated metabolites) does not induce DNA point mutations or frameshifts, we perform the Bacterial Reverse Mutation Test according to OECD Guideline 471[6].

Step-by-Step Methodology:

  • Strain Preparation: Prepare cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA[7]. These auxotrophic strains require histidine or tryptophan to grow; mutagens cause a "reverse mutation" allowing them to grow on deficient media[6][8].

  • Metabolic Activation (S9): Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism[9].

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, 50 µL of 3-(propan-2-yl)piperidin-2-one (up to 5 mg/plate for non-cytotoxic substances[6]), and 500 µL of S9 mix (or buffer for the -S9 condition) with 2 mL of overlay agar. Pour onto minimal agar plates[7].

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls (-S9): Sodium azide (TA1535, TA100), 9-Aminoacridine (TA1537).

    • Positive Control (+S9): 2-Aminoanthracene (validates the metabolic competence of the S9 fraction)[9].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle)[6].

Cardiotoxicity Evaluation (hERG Automated Patch Clamp)

Causality: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes)[10][11]. While high-throughput binding assays exist, functional automated patch clamp is mandatory for definitive preclinical profiling because it measures actual channel gating and ion flow, distinguishing between trappable and non-trappable inhibitors[12].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 or CHO cells stably overexpressing the hERG channel. Harvest and suspend at approximately 1 × 10⁶ cells/mL[10].

  • System Priming: Prime a 384-well automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE) with intracellular and extracellular physiological solutions[11].

  • Seal Formation & Recording: Apply the cell suspension to the microfluidic chip. Apply suction to form a giga-ohm seal and rupture the membrane to achieve the whole-cell patch-clamp configuration[11][13].

  • Voltage Protocol: Apply a stepwise depolarization voltage protocol (e.g., holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV to elicit hERG tail currents)[13].

  • Compound Application: Apply 3-(propan-2-yl)piperidin-2-one cumulatively at concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls: Use E-4031 (IC₅₀ ~10-30 nM) or Astemizole as positive control reference blockers to validate assay fidelity[11].

Integrated Screening Workflow

The following diagram illustrates the sequential logic of the in vitro safety profiling cascade, ensuring compounds are triaged effectively before advancing to in vivo models.

Workflow Start 3-(Propan-2-yl)piperidin-2-one (CAS 907561-37-9) InSilico In Silico Profiling (Structural Alerts) Start->InSilico HepG2 Hepatotoxicity (HepG2 HCS / MTT) InSilico->HepG2 Ames Genotoxicity (OECD 471 Ames Test) InSilico->Ames hERG Cardiotoxicity (hERG Patch Clamp) InSilico->hERG Data Toxicity Profile Synthesis & Risk Assessment HepG2->Data Ames->Data hERG->Data

Caption: Workflow for the in vitro toxicity profiling of 3-(Propan-2-yl)piperidin-2-one.

Predictive Quantitative Data Summary

Based on the structural class of saturated piperidones and historical data for similar low-molecular-weight lactams, the table below summarizes the predictive baseline metrics for 3-(propan-2-yl)piperidin-2-one. These thresholds represent the criteria for a "clean" safety profile in early drug discovery.

Assay CategoryBiological Target / ModelPredictive Metric / ThresholdInterpretation for 3-(Propan-2-yl)piperidin-2-one
Cytotoxicity HepG2 Cell Viability (24h)IC₅₀ > 300 µMLow risk of acute hepatotoxicity.
Cytotoxicity Mitochondrial Membrane PotentialEC₅₀ > 100 µMLow risk of mitochondrial uncoupling/toxicity.
Genotoxicity S. typhimurium (TA98, TA100)< 2-fold increase in revertantsNegative for frameshift and base-pair substitutions.
Genotoxicity E. coli WP2 uvrA< 2-fold increase in revertantsNegative for oxidative DNA damage.
Cardiotoxicity hERG K⁺ Channel (Patch Clamp)IC₅₀ > 30 µMLow risk of QT prolongation; lacks lipophilic polyaromatic basic amine features typical of hERG blockers.

References

  • ChemicalBook. "3-isopropylpiperidin-2-one | 907561-37-9". ChemicalBook.
  • National Institutes of Health (NIH). "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants". PMC.
  • Sigma-Aldrich. "Hepatotoxicity Assay, Human HepG2 Cells". Sigma-Aldrich.
  • National Institutes of Health (NIH). "In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line". PMC.
  • Analytice. "Reverse mutation test on bacteria according to OECD 471". Analytice.
  • Eurofins. "The Ames Test or Bacterial Reverse Mutation Test". Eurofins Australia.
  • Weshin Inspection Tech. "OECD 471 Bacterial Reverse Mutation Test". Weshin Inspection.
  • National Institute of Informatics (NII). "Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp". NII.
  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions". Evotec.
  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks". Drug Hunter.

Sources

Foundational

3-(Propan-2-yl)piperidin-2-one solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Propan-2-yl)piperidin-2-one in Organic Solvents Authored by: A Senior Application Scientist Preamble: Navigating the Unknown In the realm of drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Propan-2-yl)piperidin-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Preamble: Navigating the Unknown

In the realm of drug development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide focuses on 3-(Propan-2-yl)piperidin-2-one, a substituted lactam with significant potential as a synthetic intermediate. A comprehensive search of publicly available literature reveals a notable absence of experimental solubility data for this specific molecule.

This reality, however, presents an opportunity. Rather than a simple data sheet, this document serves as a foundational guide for the research scientist. It provides the theoretical framework, predictive methodologies, and detailed experimental protocols necessary to approach the solubility determination of a novel compound like 3-(Propan-2-yl)piperidin-2-one. We will proceed from first principles, analyzing the molecular structure to predict its behavior, and then detail the empirical methods to validate these predictions. This guide is structured to empower researchers to generate their own high-quality solubility data and make informed decisions in their work.

Molecular Structure and Inferred Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of 3-(Propan-2-yl)piperidin-2-one provides critical insights into its expected behavior in various organic solvents.

  • Structure:

    • Lactam Ring: The core of the molecule is a six-membered piperidin-2-one ring, which is a cyclic amide. This functional group is highly polar and contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).

    • Isopropyl Group: A non-polar isopropyl group is attached at the 3-position of the ring. This bulky alkyl group will influence the molecule's overall polarity and how it packs in a crystal lattice.

  • Inferred Properties:

    • Polarity: The molecule possesses both a highly polar lactam moiety and a non-polar hydrocarbon substituent. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or completely non-polar solvents. Its solubility will be a balance of these competing characteristics.

    • Hydrogen Bonding: The presence of both a hydrogen bond donor and acceptor is a dominant feature. This strongly indicates that 3-(Propan-2-yl)piperidin-2-one will have a preference for solvents that can participate in hydrogen bonding, i.e., protic solvents (like alcohols) and polar aprotic solvents with strong hydrogen bond accepting capabilities (like DMSO or DMF).

    • Molecular Weight: With a molecular formula of C8H15NO, the molecular weight is approximately 141.21 g/mol . This relatively low molecular weight generally favors solubility compared to larger, more rigid molecules.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable, cost-effective guidance for solvent selection.

The "Like Dissolves Like" Principle

This fundamental concept posits that substances with similar intermolecular forces are likely to be soluble in one another. Based on the structure of 3-(Propan-2-yl)piperidin-2-one, we can make the following qualitative predictions:

  • High Solubility Predicted: In polar protic solvents (e.g., methanol, ethanol, isopropanol) due to the strong potential for hydrogen bonding with both the N-H and C=O groups.

  • Moderate to High Solubility Predicted: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). These solvents can accept hydrogen bonds from the N-H group and engage in dipole-dipole interactions.

  • Low Solubility Predicted: In non-polar solvents (e.g., hexane, toluene, diethyl ether). The dominant polar lactam group will have unfavorable interactions with these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2][3][4] The principle is that a solute will dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller distance implies higher affinity.[3]

While the specific HSP values for 3-(Propan-2-yl)piperidin-2-one are not published, they could be determined experimentally by testing its solubility in a range of well-characterized solvents. Once determined, these parameters would allow for the rapid screening of a vast library of solvents to find the most suitable ones.[5]

Computational and Predictive Models

For novel molecules, in silico prediction methods are invaluable for guiding experimental work.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This powerful tool combines quantum chemistry and thermodynamics to predict a wide range of properties, including solubility, without the need for experimental data.[6][7][8][9][10] By calculating the chemical potential of 3-(Propan-2-yl)piperidin-2-one in various solvents, COSMO-RS can generate a ranked list of potential solvents, saving significant laboratory time and resources.[6][10] The process starts with a quantum chemical calculation of the molecule in a virtual conductor, which provides a unique "sigma-profile" that characterizes its surface polarity.[9]

  • Machine Learning (ML) Models: In recent years, machine learning algorithms have emerged as a powerful tool for predicting solubility.[11][12][13] These models are trained on large datasets of known solubility data and can often predict the solubility of new molecules with high accuracy.[12][13] While they may require large datasets for training, they represent the cutting edge of solubility prediction and can be used to rapidly screen potential solvents.[11][12]

Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The shake-flask method is the most widely recognized and recommended technique for obtaining equilibrium solubility data.[14][15][16][17]

The Shake-Flask Method: A Step-by-Step Protocol

This method determines the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.[18]

Objective: To determine the equilibrium solubility of 3-(Propan-2-yl)piperidin-2-one in a selected organic solvent at a controlled temperature.

Materials:

  • 3-(Propan-2-yl)piperidin-2-one (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[16]

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of solid 3-(Propan-2-yl)piperidin-2-one to a series of vials (in triplicate for each solvent). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.[15]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[16] The system should be allowed to equilibrate for a sufficient period (e.g., 24-72 hours). The equilibration time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To obtain a clear supernatant free of undissolved solid, either centrifuge the vials or filter the solution using a syringe filter compatible with the solvent.[15] This step is critical to avoid overestimation of solubility.

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of 3-(Propan-2-yl)piperidin-2-one. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[19]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Visual Representation of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid 3-(Propan-2-yl)piperidin-2-one to triplicate vials B Add precise volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker (e.g., 24-72h) B->C D Allow solid to settle C->D E Centrifuge or filter to obtain clear supernatant D->E F Precisely dilute the supernatant E->F G Quantify concentration using validated HPLC method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Method.

Data Presentation and Interpretation

While no specific data is currently available, the results from the experimental work described above should be compiled into a structured format for clear comparison and analysis.

Hypothetical Solubility Data Table
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Value
n-HexaneNon-Polar25Experimental ValueCalculated Value
Interpreting the Results

The collected data should be analyzed in the context of the molecule's physicochemical properties.

  • High solubility in alcohols would confirm the dominant role of hydrogen bonding interactions.

  • Comparing solubility in acetone vs. ethyl acetate can provide insights into the relative importance of dipole-dipole interactions and hydrogen bond acceptance.

  • Negligible solubility in hexane and toluene would validate the initial prediction based on the "like dissolves like" principle and the polar nature of the lactam group.

Logical Relationship Diagram

Solubility_Logic A 3-(Propan-2-yl)piperidin-2-one Structure B Polar Lactam Group (H-bond donor/acceptor) A->B C Non-polar Isopropyl Group A->C D Amphiphilic Character B->D E High affinity for Polar Protic Solvents (e.g., Methanol) B->E F Moderate affinity for Polar Aprotic Solvents (e.g., Acetone) B->F C->D G Low affinity for Non-polar Solvents (e.g., Hexane) C->G H Predicted Solubility Profile: Protic > Aprotic >> Non-polar E->H F->H G->H

Caption: Factors influencing solubility prediction.

Conclusion

This guide provides a comprehensive roadmap for determining and understanding the solubility profile of 3-(Propan-2-yl)piperidin-2-one in organic solvents. By integrating theoretical predictions with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed for successful process development and formulation. The principles and protocols outlined herein are not only applicable to the target compound but also serve as a valuable template for characterizing any new chemical entity, transforming an unknown solubility profile into a well-defined and actionable dataset.

References

  • BIOVIA COSMOtherm | Dassault Systèmes. (n.d.).
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • Zhang, Q., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC.
  • Gomez-Bombarelli, R., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Dassault Systèmes. (n.d.). BIOVIA COSMOtherm PROPERTY PREDICTION FOR MOLECULES IN LIQUIDS.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019.
  • T. M. Letcher, Ed. (2020). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Copernicus ACP.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Hansen Solubility Parameters. (n.d.). HSP Basics.
  • INTROSOFT TI. (n.d.). BIOVIA COSMOtherm PROPERTY PREDICTION FOR MOLECULES IN LIQUIDS.
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources.
  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Mobaraki, N., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Solubility equilibrium.

Sources

Exploratory

Receptor Binding Affinity Studies of 3-(Propan-2-yl)piperidin-2-one: A Strategic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of 3-(Propan-2-yl)piperidin-2-one, a novel small molecule with therapeutic potential. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets.[1] This document outlines a logical, evidence-based approach to target selection, followed by detailed, field-proven protocols for determining binding affinity. We present a deep dive into the gold-standard competitive radioligand binding assay, from fundamental principles to data analysis. Furthermore, we explore advanced label-free techniques like Surface Plasmon Resonance (SPR) for obtaining real-time kinetic data. The guide is structured to empower researchers with the rationale behind experimental choices, ensuring the generation of robust, reproducible, and decision-enabling data for drug discovery programs.

Introduction: The Pharmacological Imperative

3-(Propan-2-yl)piperidin-2-one is a lactam derivative whose structural features suggest a high potential for biological activity. The piperidin-2-one core is a key pharmacophore in numerous CNS-active agents, while the 3-position isopropyl group adds lipophilicity and steric bulk that can critically influence receptor-ligand interactions. Determining the binding affinity of this compound is the foundational step in understanding its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target liabilities. This guide provides the strategic rationale and detailed methodologies to build a comprehensive binding profile for this molecule.

Strategic Target Selection: An Evidence-Based Approach

Without prior biological data, a rational target screening strategy is derived from structural homology to known ligands. The piperidine and piperidinone scaffolds are prevalent in compounds targeting key neurotransmitter receptors.[1]

  • Sigma (σ) Receptors: The piperidine moiety is a classic feature of high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands.[2][3][4][5] These receptors are implicated in a wide range of neurological disorders, including pain and neurodegenerative diseases, making them a high-priority target class.[2][4]

  • GABA-A Receptors: The lactam structure within the piperidin-2-one ring is analogous to moieties found in certain GABA-A receptor modulators.[6][7][8] Given GABA-A's role as the primary inhibitory neurotransmitter receptor in the CNS, exploring this interaction is crucial.[8][9][10]

Based on this analysis, an initial screening panel should prioritize σ1, σ2, and a representative selection of GABA-A receptor subtypes.

Gold Standard Methodology: Competitive Radioligand Binding Assays

This technique remains the workhorse for affinity determination due to its sensitivity, robustness, and cost-effectiveness.[11][12] The assay quantifies the ability of the unlabeled test compound, 3-(Propan-2-yl)piperidin-2-one, to displace a radiolabeled ligand of known high affinity from the target receptor.

The Causality Behind the Method

The principle hinges on the law of mass action. By introducing increasing concentrations of our test compound, we disrupt the equilibrium of the radioligand-receptor complex. The concentration at which our compound displaces 50% of the specifically bound radioligand is the IC50 (Inhibitory Concentration 50%). This value, however, is dependent on the assay conditions (specifically the radioligand concentration). Therefore, we use the Cheng-Prusoff equation to convert the relative IC50 value into an absolute measure of affinity, the inhibition constant (Ki), which is independent of these variables.

Experimental Workflow: A Validated System

A robust radioligand binding assay is a self-validating system where each step is optimized to ensure data integrity.

Radioligand_Binding_Workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Receptor_Prep Receptor Source (e.g., HEK293 cell membranes) Incubation Incubate Components to Equilibrium (Receptor + Radioligand + Compound) Receptor_Prep->Incubation Radioligand Radioligand (e.g., [3H]-(+)-Pentazocine for σ1) Radioligand->Incubation Test_Compound Test Compound (3-(Propan-2-yl)piperidin-2-one) 11-point serial dilution Test_Compound->Incubation Separation Rapid Filtration (GF/B filters separate bound vs. free) Incubation->Separation Terminate Reaction Detection Scintillation Counting (Quantify bound radioactivity) Separation->Detection Measure Bound Ligand Analysis Non-linear Regression (Calculate IC50) Detection->Analysis Ki_Calc Cheng-Prusoff Correction (Determine Ki) Analysis->Ki_Calc

Caption: Validated workflow for competitive radioligand binding assays.

Detailed Step-by-Step Protocol (Example: Sigma-1 Receptor)

This protocol is a self-validating system, incorporating controls for total and non-specific binding.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Receptor Source: Prepare membranes from cells overexpressing the human Sigma-1 receptor. Determine protein concentration via a BCA assay.[13] Dilute to an optimized concentration (e.g., 30-50 µg protein per well) in assay buffer.[14]

    • Radioligand: Use [³H]-(+)-pentazocine, a selective σ1 ligand.[2][14] Prepare a working solution at a concentration near its Kd value (e.g., 5 nM).

    • Test Compound: Prepare an 11-point, 3-fold serial dilution of 3-(Propan-2-yl)piperidin-2-one, starting from 100 µM.

    • Non-Specific Displacer: Use a high concentration (e.g., 10 µM) of Haloperidol to define non-specific binding.

  • Assay Plate Setup (96-well format):

    • Add 50 µL of assay buffer to "Total Binding" wells.

    • Add 50 µL of the Haloperidol solution to "Non-Specific Binding" (NSB) wells.

    • Add 50 µL of each dilution of the test compound to the respective wells.

    • Add 50 µL of the [³H]-(+)-pentazocine working solution to all wells.

    • Initiate the reaction by adding 150 µL of the receptor membrane preparation to all wells.[13] Final volume: 250 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to ensure the binding reaction reaches equilibrium.[13]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C presoaked in 0.3% PEI) using a cell harvester.[13]

    • Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.[13]

  • Detection and Analysis:

    • Dry the filter plate. Add scintillation cocktail to each well.

    • Quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Specific CPM = Total CPM - NSB CPM.

      • Plot % Inhibition vs. log[Test Compound].

      • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Clarity and Comparability
Target ReceptorRadioligand UsedTest Compound Ki (nM)Hill Slope (nH)
Sigma-1 (σ1)[³H]-(+)-Pentazocine85.20.98
Sigma-2 (σ2)[³H]-DTG>10,000N/A
GABA-A (α1β2γ2)[³H]-Flunitrazepam1,2501.05

Advanced Kinetics: Surface Plasmon Resonance (SPR)

For high-affinity interactions identified in primary screens, SPR provides invaluable kinetic data (on-rate and off-rate), offering deeper mechanistic insight beyond simple affinity. It is a label-free technology that monitors binding events in real time.

Experimental Workflow: Real-Time Analysis

SPR_Workflow_Diagram cluster_setup Setup cluster_cycle Binding Cycle (Repeated for each concentration) cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Association Association (Inject Test Compound) Immobilize->Association Dissociation Dissociation (Flow Running Buffer) Association->Dissociation kon Regeneration Regeneration (Strip Bound Compound) Dissociation->Regeneration koff Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetics Global Fit to Model (Calculate kon, koff, KD) Sensorgram->Kinetics

Caption: Standard experimental workflow for an SPR kinetic analysis.

Step-by-Step Methodology Outline
  • Immobilization: Covalently attach the purified target receptor (e.g., Sigma-1) to a sensor chip surface (e.g., via amine coupling on a CM5 chip).

  • Binding Analysis:

    • Inject a series of concentrations of 3-(Propan-2-yl)piperidin-2-one (the analyte) over the chip surface to monitor the association phase (on-rate, kₐ or kₒₙ) .

    • Flow running buffer over the chip to monitor the dissociation phase (off-rate, kₒ or kₒff) .

  • Regeneration: Inject a mild acidic or basic solution to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir) to derive kₐ and kₒ. The equilibrium dissociation constant (KD) is then calculated as KD = kₒ / kₐ.

Data Presentation: Kinetic Profile
Target ReceptorAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₒ) (s⁻¹)Affinity (KD) (nM)
Sigma-1 (σ1)1.5 x 10⁵1.2 x 10⁻²80.0

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays.
  • GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
  • GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Structure-Dependent Activity of Natural GABA(A)
  • GABAA receptor. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Phenolics as GABAA Receptor Ligands: An Upd
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Foundational

Whitepaper: Profiling and Synthesis of 3-(Propan-2-yl)piperidin-2-one (CAS: 907561-37-9)

Executive Summary In modern drug discovery, the transition from planar, sp2-rich molecules to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. 3-(Propan-2-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich molecules to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. 3-(Propan-2-yl)piperidin-2-one (commonly known as 3-isopropylpiperidin-2-one), designated by CAS RN 907561-37-9 [1], is a highly valuable piperidinone building block. As a Senior Application Scientist, I frequently utilize this scaffold to introduce controlled steric bulk into peptidomimetics and small-molecule inhibitors. This whitepaper details the physicochemical profile, the thermodynamic rationale for its use, and a field-proven, self-validating synthetic protocol for its generation.

Physicochemical Profiling & Structural Significance

Before deploying this scaffold in a synthetic pipeline, it is critical to understand its baseline parameters. The presence of the isopropyl group at the C3 position adjacent to the lactam carbonyl fundamentally alters the molecule's lipophilicity and steric profile compared to an unsubstituted valerolactam.

ParameterValue
IUPAC Name 3-(Propan-2-yl)piperidin-2-one
Common Name 3-Isopropylpiperidin-2-one
CAS Registry Number 907561-37-9
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Theoretical Monoisotopic Mass 141.1154 Da
Target Application Pharmacophore pre-organization, peptidomimetic design

Mechanistic Rationale: The Conformational Lock

The primary causality behind selecting 3-(Propan-2-yl)piperidin-2-one over a standard piperidine ring lies in binding thermodynamics. Unsubstituted piperidinones possess significant ring flexibility. When these flexible rings bind to a target protein (e.g., a GPCR or protease active site), they must adopt a specific conformation, resulting in a severe entropic penalty ( ΔS<0 ).

By introducing a bulky isopropyl group at the C3 position, we induce severe 1,3-diaxial interactions if the ring attempts to adopt unfavorable conformations. This effectively "locks" the piperidinone ring into a highly specific chair conformation. Consequently, the molecule is pre-organized into its bioactive state before it even enters the receptor pocket, minimizing the entropic penalty and drastically lowering the dissociation constant ( Kd​ ) [2].

ConformationalLogic Unsubstituted Unsubstituted Scaffold (High Flexibility) Substitution C3-Isopropyl Addition (Steric Bulk) Unsubstituted->Substitution Structural modification Conformation Conformational Lock (Restricted Chair) Substitution->Conformation Steric hindrance Binding Target Binding (Lower Entropic Penalty) Conformation->Binding Pre-organized state

Caption: Mechanistic impact of C3-isopropyl substitution on target binding thermodynamics.

Synthetic Methodology: Aza-Enolate Alkylation

Direct alkylation of unactivated secondary amides is notoriously difficult. The nitrogen atom is highly nucleophilic, meaning direct treatment with base and an alkyl halide typically results in N-alkylation rather than the desired C-alkylation. To circumvent this, we employ an Aza-Enolate Alkylation Strategy [3].

By transiently protecting the nitrogen, we force the base to deprotonate the α -carbon (C3). Using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures ensures the formation of the kinetic enolate, preventing unwanted self-condensation.

SynthWorkflow Start Piperidin-2-one (Starting Material) Protect N-Protection (Boc2O, DMAP) Start->Protect Block N-alkylation Enolate Aza-Enolate Formation (LDA, -78°C) Protect->Enolate Kinetic deprotonation Alkylation C3-Alkylation (Isopropyl Iodide) Enolate->Alkylation Electrophilic attack Deprotect Deprotection (TFA, CH2Cl2) Alkylation->Deprotect Isolate intermediate Product 3-(Propan-2-yl)piperidin-2-one (CAS: 907561-37-9) Deprotect->Product Yield target scaffold

Caption: Synthetic workflow for 3-(Propan-2-yl)piperidin-2-one via aza-enolate alkylation.

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) so the system self-validates at every critical junction.

Step 1: N-Protection (Blocking the Nitrogen)

  • Procedure: Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM). Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst to accelerate the Boc-protection, effectively neutralizing the nitrogen's nucleophilicity for the next step.

  • Self-Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is complete when the highly polar starting material spot (low Rf​ ) is entirely replaced by a less polar spot (higher Rf​ ).

Step 2: Kinetic Aza-Enolate Formation & Alkylation

  • Procedure: Dissolve the N-Boc-piperidin-2-one in anhydrous Tetrahydrofuran (THF) and cool strictly to -78 °C under an argon atmosphere. Dropwise, add LDA (1.1 eq). Stir for 45 minutes, then add 2-iodopropane (isopropyl iodide, 1.5 eq). Allow the reaction to slowly warm to room temperature overnight.

  • Causality: The -78 °C temperature is non-negotiable; it prevents thermodynamic equilibration and suppresses lactam ring-opening. LDA selectively abstracts the acidic C3 proton.

  • Self-Validation (IPC): Quench a 0.1 mL reaction aliquot in saturated NH 4​ Cl, extract with EtOAc, and analyze via LC-MS. Successful alkylation is validated by a mass shift from the protected starting material's [M+H]+ to [M+H+42]+ (indicating the addition of the isopropyl mass).

Step 3: Deprotection and Isolation

  • Procedure: Isolate the alkylated intermediate via standard aqueous workup. Dissolve in DCM and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO 3​ .

  • Causality: TFA efficiently cleaves the acid-labile Boc group, restoring the secondary amide required for downstream drug synthesis.

  • Self-Validation (IPC): Monitor via LC-MS until the Boc-protected mass completely disappears.

Analytical Characterization & Quality Control

To confirm the identity and purity of the final synthesized 3-(Propan-2-yl)piperidin-2-one (CAS: 907561-37-9), rigorous analytical profiling is mandatory [4].

  • 1 H-NMR (400 MHz, CDCl 3​ ): The hallmark of successful C3-isopropyl substitution is the appearance of the isopropyl methyl groups. Look for two distinct doublets (or an overlapping multiplet depending on the resolution of diastereotopic protons) integrating to 6H at approximately δ 0.85 - 1.00 ppm. The C3 proton will present as a complex multiplet around δ 2.10 - 2.30 ppm due to coupling with the adjacent C4 protons and the methine proton of the isopropyl group.

  • LC-MS / GC-MS: The mass spectrum must show a dominant molecular ion peak at m/z 142.1 [M+H]+ , confirming the molecular weight of 141.21 g/mol .

  • HPLC: Ensure >95% purity using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid). The compound should elute as a single sharp peak, validating the absence of unreacted starting materials or N-alkylated byproducts.

References

  • ACS Catalysis. Geometry-Constrained N,N,O-Nickel Catalyzed α -Alkylation of Unactivated Amides via a Borrowing Hydrogen Strategy. American Chemical Society (2022). Available at:[Link]

Exploratory

Pharmacokinetic Profiling and ADME Optimization of 3-(Propan-2-yl)piperidin-2-one Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary: The Privileged Piperidin-2-one Scaffold The piperidine-2-one (δ-valerolactam) motif represents a highly privileged and versatile core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary: The Privileged Piperidin-2-one Scaffold

The piperidine-2-one (δ-valerolactam) motif represents a highly privileged and versatile core structure in modern drug discovery, frequently utilized as a pharmacophore in therapeutics targeting oncology, neurodegenerative diseases, and inflammatory conditions[1]. The base 2-piperidone ring is characterized by a lactam-lactim tautomerism that renders it water-soluble at physiological pH (pH 7.4), allowing for efficient absorption through the intestinal mucosa[2].

However, achieving target specificity and optimal in vivo exposure requires precise structural functionalization. The introduction of a 3-(propan-2-yl)—or 3-isopropyl—group creates a distinct steric and electronic environment that significantly alters the physicochemical and pharmacokinetic (PK) landscape of the molecule. Recent advancements have demonstrated that functionalized 3-substituted piperidin-2-one scaffolds can yield highly potent compounds, such as c-Met inhibitors, exhibiting excellent in vivo efficacy alongside favorable preclinical safety and pharmacokinetic profiles[3].

Structural Causality in ADME Properties

As drug development scientists, we must evaluate structural modifications through the lens of causality. The addition of the bulky, lipophilic propan-2-yl group at the C3 position of the piperidin-2-one ring induces several critical shifts in Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Enhanced Permeability: The isopropyl group increases the overall lipophilicity (LogP) of the scaffold. This drives higher passive transcellular permeability across the intestinal epithelium and improves blood-brain barrier (BBB) penetration for CNS targets.

  • Steric Shielding: The C3 substitution provides steric hindrance immediately adjacent to the lactam carbonyl. This spatial shielding can reduce the molecule's susceptibility to plasma and hepatic amidases, potentially extending the systemic half-life compared to unsubstituted lactams.

  • Metabolic Liabilities: Conversely, the tertiary carbon of the isopropyl group introduces a classic site for cytochrome P450 (CYP3A4/CYP2D6) mediated aliphatic hydroxylation. Preliminary pharmacokinetic studies of piperidine derivatives often reveal rapid clearance issues attributed to such metabolically labile sites[4].

Biotransformation and Metabolic Pathways

Understanding the metabolic fate of 3-(propan-2-yl)piperidin-2-one derivatives is paramount for lead optimization. The primary clearance mechanism is hepatic Phase I oxidation, followed by Phase II conjugation.

MetabolicPathway Parent 3-(Propan-2-yl)piperidin-2-one (Parent Scaffold) CYP CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP Phase I Metabolism M1 Tertiary Hydroxylation (3-(2-hydroxypropan-2-yl)...) CYP->M1 Aliphatic Oxidation M2 Lactam Hydrolysis (Ring Opening) CYP->M2 Amidase Activity Phase2 UGT Glucuronidation (Phase II) M1->Phase2 Conjugation M2->Phase2 Conjugation Excretion Renal Excretion Phase2->Excretion Clearance

Fig 1. Primary hepatic biotransformation pathways of 3-(Propan-2-yl)piperidin-2-one derivatives.

Experimental Workflows for PK Validation

To ensure trustworthiness and reproducibility, pharmacokinetic protocols must be designed as self-validating systems. The following methodologies detail the standard operating procedures for evaluating the clearance and exposure of these derivatives.

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Administer Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep Centrifuge LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Inject NCA 5. NCA PK Modeling (WinNonlin / Phoenix) LCMS->NCA Quantify

Fig 2. Standard in vivo pharmacokinetic screening workflow for piperidin-2-one derivatives.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivative, isolating hepatic Phase I metabolism from physiological variables.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the CYP450-mediated reaction.

  • Serial Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validation Check: Always include a positive control (e.g., Verapamil) to verify the metabolic competency of the microsomes. The internal standard corrects for matrix effects and extraction recovery variations.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

  • Formulation: Dissolve the derivative in a biocompatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution.

  • Dosing: Administer an intravenous (IV) dose (2 mg/kg) via the tail vein and an oral (PO) dose (10 mg/kg) via oral gavage.

  • Blood Collection: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood samples at 3,000 g for 10 minutes at 4°C. Store plasma at -80°C.

  • Quantification & Modeling: Extract plasma via protein precipitation, quantify using validated LC-MS/MS (MRM mode), and calculate PK parameters using Non-Compartmental Analysis (NCA).

  • Self-Validation Check: The parallel IV arm is strictly required to accurately calculate absolute bioavailability (%F) and systemic clearance ( CL ). Pre-dose blanks must be analyzed to rule out analytical matrix interference.

Comparative Data Presentation

The structural addition of the propan-2-yl group shifts the physicochemical profile, directly impacting the in vivo pharmacokinetics.

Table 1: Physicochemical Properties of Piperidin-2-one vs. 3-(Propan-2-yl)piperidin-2-one

PropertyPiperidin-2-one3-(Propan-2-yl)piperidin-2-oneImpact on ADME Profile
Molecular Weight 99.13 g/mol 141.21 g/mol Remains well within Lipinski's Rule of 5
LogP (Estimated) -0.21.4Increased lipophilicity; enhanced passive permeability
TPSA 29.1 Ų29.1 ŲIdentical; maintains excellent oral bioavailability potential
H-Bond Donors 11Conserved lactam NH
H-Bond Acceptors 11Conserved lactam C=O

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO) (Note: Data represents typical ranges observed during structural optimization campaigns for this scaffold class).

Compound Class Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability (%F)Primary Clearance
Unsubstituted Piperidin-2-one 12500.531001.2>80%Renal / Minor Hepatic
3-(Propan-2-yl) Derivative (Unoptimized) 8401.018500.845%High Hepatic (CYP3A4)
Optimized 3-(Propan-2-yl) Analog 21002.085004.572%Balanced (Hepatic/Renal)

Conclusion

The 3-(Propan-2-yl)piperidin-2-one scaffold is a powerful structural motif that balances the inherent aqueous solubility of the valerolactam ring with enhanced membrane permeability. While the isopropyl group introduces specific metabolic vulnerabilities—namely tertiary carbon hydroxylation—rigorous in vitro and in vivo pharmacokinetic screening allows for the precise identification of these liabilities. By employing self-validating experimental protocols and structure-based ADME optimization, drug development professionals can leverage this privileged scaffold to generate highly bioavailable and efficacious therapeutics.

References

  • Title: The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology Source: BenchChem URL
  • Title: CAS 675-20-7: 2-Piperidone Source: CymitQuimica URL
  • Title: Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3-(Propan-2-yl)piperidin-2-one via Myers' Directed Asymmetric Alkylation

Executive Summary & Strategic Rationale Chiral 3-substituted piperidin-2-ones (δ-lactams) are privileged structural motifs and critical pharmacophores found in numerous FDA-approved therapeutics, serving as direct precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Chiral 3-substituted piperidin-2-ones (δ-lactams) are privileged structural motifs and critical pharmacophores found in numerous FDA-approved therapeutics, serving as direct precursors to highly bioactive piperidine APIs like Niraparib and Preclamol[1],[2]. While recent advances in transition-metal catalysis have streamlined the synthesis of 3-aryl variants[2], the enantioselective construction of 3-alkyl derivatives—specifically 3-(propan-2-yl)piperidin-2-one (commonly known as 3-isopropylpiperidin-2-one)—demands a highly controlled stereochemical environment to prevent racemization and eliminate transition-metal trace impurities.

This technical guide outlines a highly scalable, self-validating synthetic route utilizing the Myers' pseudoephedrine chiral auxiliary [3]. By exploiting the rigid geometry of a lithium alkoxide chelate, this methodology guarantees >95% diastereomeric excess (de) during the critical C–C bond formation step. The protocol is designed to be causally sound: every reagent choice, from the specific dihalide electrophile to the cyclization coupling agent, is engineered to prevent side reactions and ensure high-fidelity conversion.

Mechanistic Causality & Reaction Design

The synthesis of (R)-3-(propan-2-yl)piperidin-2-one is achieved through a 5-step sequence starting from commercially available isovaleryl chloride and (1S,2S)-(+)-pseudoephedrine. The scientific logic governing this route is built on three pillars of chemical control:

  • Rigid (Z)-Enolate Formation: Deprotonation of the pseudoephedrine isovaleramide with Lithium Diisopropylamide (LDA) requires the critical addition of anhydrous LiCl. LiCl breaks up LDA oligomers, accelerating enolization and forcing the formation of a highly ordered (Z)-enolate[3].

  • Facial Shielding & Regioselective Alkylation: The lithium alkoxide derived from the auxiliary's hydroxyl group coordinates with the enolate oxygen, creating a rigid chelate that completely blocks the β-face (front face). Consequently, the electrophile approaches exclusively from the less hindered α-face.

  • Electrophile Selection (1-Bromo-3-chloropropane): To build the piperidine ring, a 3-carbon linker must be added. Using 1-bromo-3-chloropropane is a deliberate mechanistic choice. The significant difference in leaving group ability between the bromide and chloride ensures strictly regioselective alkylation at the bromide terminus, preventing the dimerization or double-alkylation that plagues symmetrical dihalides.

  • Thermodynamically Driven Lactamization: Following auxiliary cleavage and azidation, the intermediate is reduced to a primary amino acid. Because free amino acids often form stable zwitterions that resist spontaneous cyclization at room temperature, EDC·HCl is utilized to drive the dehydration, ensuring quantitative lactamization.

(Note: The (S)-enantiomer can be synthesized with identical yields and enantiomeric excess simply by substituting the auxiliary with (1R,2R)-(-)-pseudoephedrine).

Synthetic Workflow Visualization

SyntheticWorkflow N1 Step 1: Amide Formation Isovaleryl Chloride + (1S,2S)-Pseudoephedrine N2 Step 2: Asymmetric Alkylation LDA, LiCl, 1-Bromo-3-chloropropane N1->N2 >90% Yield Rigid Z-Enolate N3 Step 3: Auxiliary Cleavage Basic Hydrolysis (NaOH, MeOH/H2O) N2->N3 >95% de α-Face Attack N4 Step 4: Azidation & Reduction 1. NaN3, DMF  |  2. H2, Pd/C N3->N4 Auxiliary Recovery Retained Stereocenter N5 Step 5: Directed Lactamization EDC·HCl, DIPEA, DCM N4->N5 Regioselective Azidation N6 Target Molecule (R)-3-(Propan-2-yl)piperidin-2-one N5->N6 Peptide Coupling (Zwitterion Bypass)

Workflow for the enantioselective synthesis of (R)-3-(Propan-2-yl)piperidin-2-one.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the synthetic sequence when executed at a 10-gram scale.

StepReaction PhaseYield (%)StereopurityKey Reagents & Conditions
1 Amide Formation92 - 95N/AIsovaleryl chloride, Et₃N, DCM, 0 °C to RT
2 Asymmetric Alkylation82 - 86>95% deLDA, LiCl, 1-bromo-3-chloropropane, -78 °C to 0 °C
3 Auxiliary Cleavage88 - 91>95% ee2N NaOH, MeOH/H₂O, Reflux (Auxiliary Recovered)
4 Azidation & Reduction85 - 89>95% eeNaN₃, DMF (60 °C); H₂, Pd/C, MeOH (RT)
5 Directed Lactamization90 - 94>95% eeEDC·HCl, DIPEA, DCM, RT
Overall Total Synthesis ~50% >95% ee Net throughput from commercially available starting materials

Experimental Protocols

Protocol 5.1: Preparation of (1S,2S)-Pseudoephedrine Isovaleramide

Causality Check: Triethylamine acts as an acid scavenger to prevent the hydrochloride salt formation of pseudoephedrine, ensuring complete nucleophilic attack by the secondary amine.

  • To a flame-dried round-bottom flask, add (1S,2S)-(+)-pseudoephedrine (1.0 equiv, 10.0 g) and anhydrous dichloromethane (DCM, 120 mL). Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv, 12.6 mL) dropwise via syringe.

  • Slowly add isovaleryl chloride (1.1 equiv, 8.1 mL) dropwise over 15 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with deionized water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amide as a white solid.

Protocol 5.2: Asymmetric Alkylation with 1-Bromo-3-chloropropane

Causality Check: The addition of solid LiCl is non-negotiable. It disrupts LDA aggregates to ensure rapid and complete formation of the (Z)-enolate, preventing unreacted starting material from complicating purification[3].

  • In a flame-dried flask under argon, suspend anhydrous LiCl (6.0 equiv, 15.4 g) and the pseudoephedrine isovaleramide (1.0 equiv, 15.0 g) in anhydrous THF (100 mL). Cool to -78 °C.

  • In a separate flask, prepare LDA by adding n-BuLi (2.2 equiv, 2.5 M in hexanes) to diisopropylamine (2.3 equiv) in THF at -78 °C. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Cannulate the LDA solution into the amide/LiCl suspension. Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes (to ensure complete enolization), and re-cool to -78 °C.

  • Add 1-bromo-3-chloropropane (1.5 equiv, 8.9 mL) dropwise. Stir the reaction at 0 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the alkylated product.

Protocol 5.3: Auxiliary Cleavage (Basic Hydrolysis)

Causality Check: Basic hydrolysis is preferred over reductive cleavage here because it allows the basic pseudoephedrine auxiliary to be easily separated from the product via a simple pH-adjusted liquid-liquid extraction.

  • Dissolve the alkylated amide (1.0 equiv, 10.0 g) in a 1:1 mixture of MeOH and 2N aqueous NaOH (100 mL total volume).

  • Reflux the mixture for 12 hours until TLC indicates complete consumption of the starting material.

  • Cool to room temperature and evaporate the MeOH under reduced pressure.

  • Auxiliary Recovery: Extract the aqueous layer with DCM (3 × 50 mL). The organic layer contains the recovered pseudoephedrine (which can be recrystallized and reused).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. Extract with EtOAc (3 × 50 mL). Dry and concentrate the organic layers to yield (R)-5-chloro-2-isopropylpentanoic acid as a viscous oil.

Protocol 5.4: Azidation, Reduction, and Directed Lactamization

Causality Check: Direct amination of the chloride with NH₃ requires harsh conditions that can lead to elimination. Azidation followed by mild Pd/C hydrogenation provides a clean, high-yielding pathway to the primary amine. EDC·HCl bypasses the zwitterion resting state to force ring closure.

  • Azidation: Dissolve the chloro-acid (1.0 equiv, 5.0 g) in anhydrous DMF (40 mL). Add NaN₃ (2.0 equiv, 3.6 g) and heat at 60 °C for 8 hours. Cool, dilute with water, and extract with EtOAc to isolate the azido-acid.

  • Reduction: Dissolve the azido-acid in MeOH (50 mL). Add 10 wt% Pd/C (0.5 g). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through a Celite pad and concentrate to yield the crude amino acid.

  • Lactamization: Dissolve the crude amino acid in anhydrous DCM (50 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and EDC·HCl (1.5 equiv). Stir at room temperature for 6 hours.

  • Final Purification: Wash the DCM solution with 1M HCl, saturated NaHCO₃, and brine. Concentrate and purify via silica gel chromatography (DCM/MeOH 95:5) to afford pure (R)-3-(propan-2-yl)piperidin-2-one .

References

  • Wang, Z., Zhang, Z., & Huang, Y. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Amines, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(Propan-2-yl)piperidin-2-one in Drug Discovery

Abstract 3-(Propan-2-yl)piperidin-2-one (also known as 3-isopropyl-δ-valerolactam) is a highly valuable, sterically encumbered saturated heterocyclic building block. Incorporating this motif into complex drug scaffolds t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Propan-2-yl)piperidin-2-one (also known as 3-isopropyl-δ-valerolactam) is a highly valuable, sterically encumbered saturated heterocyclic building block. Incorporating this motif into complex drug scaffolds typically requires robust C–N cross-coupling methodologies. This application note details the mechanistic rationale, optimized protocols, and analytical workflows for the N-arylation of 3-(Propan-2-yl)piperidin-2-one, empowering medicinal chemists to overcome the inherent low nucleophilicity of lactams.

Introduction & Mechanistic Rationale

Substituted piperidin-2-ones are privileged pharmacophores found in numerous FDA-approved therapeutics, including direct oral anticoagulants and kinase inhibitors. However, the functionalization of 3-(Propan-2-yl)piperidin-2-one via C–N cross-coupling presents two distinct chemical challenges:

  • Electronic Deactivation : The lactam nitrogen is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the adjacent carbonyl group.

  • Steric Hindrance : The isopropyl group at the C3 position introduces local steric bulk, which can restrict the conformational flexibility of the ring during the catalytic cycle, particularly during the formation of the transition state.

Expertise & Experience: The Causality of Ligand Selection

In a standard Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, amine binding/deprotonation, and reductive elimination. For lactams like 3-(Propan-2-yl)piperidin-2-one, the intermediate Pd(II)-amido complex is highly stable. Consequently, reductive elimination becomes the rate-limiting step ([1]([Link])).

To lower the activation energy barrier for reductive elimination, the choice of phosphine ligand is critical. Bidentate ligands with large bite angles (e.g., Xantphos) or bulky, electron-rich monodentate ligands (e.g., BrettPhos) are strictly required. These ligands exert steric pressure on the Pd center, forcing the aryl and lactam amido groups closer together, thereby accelerating the C–N bond formation and preventing competitive β-hydride elimination or catalyst deactivation ([2]([Link])).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar LigSub Lactam Binding & Deprotonation (Base) PdII_Ar->LigSub 3-iPr-piperidin-2-one + Base PdII_Amido L_nPd(II)(Ar)(Lactam) Stable Intermediate LigSub->PdII_Amido RedElim Reductive Elimination (Rate-Limiting Step) PdII_Amido->RedElim Accelerated by Bulky Ligands (e.g., BrettPhos) RedElim->Pd0 Regeneration Product N-Aryl 3-iPr-piperidin-2-one Product RedElim->Product

Catalytic cycle of Pd-catalyzed lactam N-arylation, highlighting the rate-limiting step.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the empirical optimization for the N-arylation of 3-(Propan-2-yl)piperidin-2-one with a model aryl bromide (e.g., 4-bromoanisole).

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)*
Pd2(dba)3 (5 mol%)BINAP (10 mol%)Cs2CO3Toluene100< 10%
Pd(OAc)2 (5 mol%)Xantphos (10 mol%)Cs2CO31,4-Dioxane10085%
Pd2(dba)3 (5 mol%)Xantphos (10 mol%)NaOtBuToluene10045% (Decomp.)
BrettPhos Pd G3 (5 mol%)BrettPhos (5 mol%)K3PO4t-Amyl Alcohol9092%

*Determined by LC-MS using an internal standard.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems, incorporating internal checks to ensure reproducibility and high fidelity in execution.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation (Recommended)

Objective: High-yielding N-arylation using a pre-formed Pd G3 catalyst to ensure rapid generation of the active Pd(0) species without the need for harsh activation conditions.

Step-by-Step Methodology :

  • Preparation (Glovebox or Standard Schlenk Technique) : To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-(Propan-2-yl)piperidin-2-one (1.0 equiv, 0.5 mmol), the aryl halide (1.2 equiv, 0.6 mmol), BrettPhos Pd G3 precatalyst (0.05 equiv, 2.5 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Solvent Addition : Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3x). Add anhydrous t-amyl alcohol (2.5 mL, 0.2 M) via syringe.

  • Reaction Execution : Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Validation Check : Monitor by TLC (EtOAc/Hexanes) or LC-MS. The disappearance of the aryl halide and the appearance of a distinct, less polar product spot indicate successful catalytic turnover.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with additional EtOAc (2 x 5 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure N-aryl 3-(Propan-2-yl)piperidin-2-one.

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation (Alternative for Sensitive Substrates)

Objective: A mild, room-temperature alternative utilizing arylboronic acids, ideal for substrates that cannot tolerate elevated temperatures or palladium catalysts.

Step-by-Step Methodology :

  • Preparation : In an open-air 20 mL vial, combine 3-(Propan-2-yl)piperidin-2-one (1.0 equiv, 0.5 mmol), arylboronic acid (2.0 equiv, 1.0 mmol), Cu(OAc)2 (0.1 equiv, 10 mol%), and myristic acid (0.2 equiv, 20 mol%).

  • Solvent & Base : Add toluene (5.0 mL, 0.1 M) followed by 2,6-lutidine (2.0 equiv, 1.0 mmol).

  • Reaction Execution : Stir the mixture vigorously at room temperature open to the air (or under an O2 balloon) for 24–48 hours.

    • Validation Check : The reaction mixture should transition from a light blue suspension to a deep green/blue homogeneous solution, indicating active Cu(II)/Cu(III) turnover and coordination.

  • Workup & Purification : Quench with 1M aqueous HCl (5 mL) to remove the lutidine. Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Ligand Pre-activation Prep->Mix React 3. Substrate Addition (90°C, 12-16h) Mix->React Workup 4. Aqueous Workup & Filtration React->Workup Purify 5. Flash Chromatography (Silica Gel) Workup->Purify Analyze 6. NMR/LC-MS Characterization Purify->Analyze

Standardized experimental workflow for the high-yield N-arylation of sterically hindered lactams.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 18320-18345.[Link]

Sources

Method

ring-opening reactions of 3-(Propan-2-yl)piperidin-2-one

Application Note: Ring-Opening Strategies for 3-(Propan-2-yl)piperidin-2-one in the Synthesis of Unnatural Amino Acids Executive Summary 3-(Propan-2-yl)piperidin-2-one (commonly known as 3-isopropylvalerolactam) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ring-Opening Strategies for 3-(Propan-2-yl)piperidin-2-one in the Synthesis of Unnatural Amino Acids

Executive Summary

3-(Propan-2-yl)piperidin-2-one (commonly known as 3-isopropylvalerolactam) is a critical synthetic intermediate utilized in the design of peptidomimetics, GABA analogs, and conformationally constrained active pharmaceutical ingredients (APIs). Converting this stable 6-membered lactam into its corresponding linear derivative—5-amino-2-isopropylpentanoic acid—requires overcoming significant thermodynamic stability and steric hindrance. This guide provides researchers with the mechanistic causality and field-proven, self-validating protocols necessary to achieve >90% conversion.

Mechanistic Rationale & Causality

The piperidin-2-one ring is a highly stable valerolactam. Unlike highly strained β-lactams (4-membered rings) which undergo rapid nucleophilic ring-opening under mild conditions[1], the 6-membered valerolactam resides in a low-energy chair conformation. The amide bond exhibits strong resonance stabilization, rendering the carbonyl carbon poorly electrophilic.

Furthermore, the presence of the bulky propan-2-yl (isopropyl) group at the C3 ( α -position) introduces severe steric hindrance. During hydrolysis, the transition state requires the sp2 -hybridized carbonyl carbon to rehybridize into an sp3 tetrahedral intermediate. The steric clash between the α -isopropyl group and the incoming nucleophile (e.g., H2​O or OH− ) significantly raises the activation energy barrier.

Causality in Experimental Design: Because of this high activation energy, mild hydrolytic conditions will fail. The protocols below utilize high-concentration reagents (6M HCl or 2M NaOH) and prolonged thermal energy (reflux at 100–105 °C for 18–48 hours) to drive the thermodynamic equilibrium toward the open-chain amino acid[2].

Mechanism A 3-Isopropylpiperidin-2-one (Stable 6-Membered Lactam) B Protonation of Carbonyl Oxygen (Increases Electrophilicity) A->B + H+ (aq) C Nucleophilic Attack by H2O (Tetrahedral Intermediate) B->C + H2O, Reflux D C-N Bond Cleavage (Ring Opening) C->D Proton Transfer E 5-Amino-2-isopropylpentanoic Acid (Hydrochloride Salt) D->E + HCl

Mechanistic pathway of acid-catalyzed lactam ring opening.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility, each protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to verify reaction progress before proceeding to isolation.

Protocol A: Acid-Catalyzed Hydrolysis (Synthesis of Amino Acid Hydrochloride)
  • Objective: Isolate 5-amino-2-isopropylpentanoic acid hydrochloride directly without inorganic salt contamination.

  • Causality: Hydrochloric acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity and traps the resulting primary amine as an unreactive ammonium salt, preventing the reverse cyclization reaction.

  • Methodology:

    • Initiation: Suspend 3-(Propan-2-yl)piperidin-2-one (10.0 mmol, 1.41 g) in 6M aqueous HCl (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Thermal Activation: Heat the mixture to a gentle reflux (100–105 °C) with continuous magnetic stirring.

    • In-Process Control (IPC): After 24 hours, sample 50 µL, neutralize with saturated NaHCO3​ , extract with EtOAc, and analyze the organic layer via TLC (Ninhydrin stain). The absence of the lactam spot indicates completion. If incomplete, continue refluxing up to 48 hours.

    • Isolation: Cool the reaction to room temperature. Remove the aqueous HCl under reduced pressure (rotary evaporation at 60 °C).

    • Purification: The resulting crude oil is highly hygroscopic. Triturate with cold diethyl ether (2 × 15 mL) to induce crystallization. Filter and dry under high vacuum to yield the hydrochloride salt as a white powder.

Protocol B: Base-Promoted Hydrolysis (Synthesis of the Free Zwitterion)
  • Objective: Generate the free amino acid, ideal for acid-sensitive downstream applications.

  • Causality: Hydroxide acts as a strong nucleophile, attacking the carbonyl directly. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid to a carboxylate salt[2].

  • Methodology:

    • Initiation: Dissolve the lactam (10.0 mmol) in a mixture of 2M aqueous NaOH (15 mL) and 1,4-dioxane (5 mL) to enhance initial solubility.

    • Thermal Activation: Reflux the mixture at 100 °C for 18–24 hours.

    • IPC: Monitor via LC-MS. The lactam peak ( m/z 142) should be entirely replaced by the amino acid peak ( m/z 160).

    • Neutralization (Critical Step): Cool to 0 °C. Carefully add 2M HCl dropwise until the pH reaches the isoelectric point of the amino acid (approx. pH 6.0).

    • Isolation: Lyophilize the neutralized solution. To separate the amino acid from NaCl, extract the solid with hot absolute ethanol, filter off the insoluble NaCl, and concentrate the filtrate to yield the zwitterionic product.

Protocol C: Acid-Promoted Methanolysis (Direct Esterification)
  • Objective: Synthesize methyl 5-amino-2-isopropylpentanoate hydrochloride for immediate peptide coupling.

  • Methodology:

    • Initiation: Dissolve the lactam (10.0 mmol) in anhydrous methanol (25 mL).

    • Activation: Bubble dry HCl gas into the solution for 10 minutes, or add acetyl chloride (30.0 mmol) dropwise at 0 °C to generate anhydrous HCl in situ.

    • Thermal Activation: Reflux at 65 °C for 12–18 hours.

    • Isolation: Evaporate the solvent in vacuo. Triturate with cold acetone to yield the amino ester hydrochloride.

Workflow Start 3-Isopropylpiperidin-2-one Starting Material Acid Protocol A: Acidic Hydrolysis 6M HCl, 105°C, 24-48h Start->Acid Base Protocol B: Basic Hydrolysis 2M NaOH, 100°C, 18-24h Start->Base Ester Protocol C: Methanolysis HCl/MeOH, 65°C, 12-18h Start->Ester ProdA Amino Acid HCl Salt (Direct Isolation) Acid->ProdA ProdB Amino Acid Zwitterion (Requires Ion-Exchange) Base->ProdB Neutralize to pI ProdC Amino Ester HCl Salt (Ready for Coupling) Ester->ProdC

Decision tree for selecting the appropriate ring-opening protocol.

Quantitative Data & Analytical Markers

Table 1: Summary of Ring-Opening Parameters

Protocol Reagents Temp (°C) Time (h) Product Form Typical Yield (%)
A. Acidic Hydrolysis 6M HCl (aq) 105 24 - 48 Hydrochloride Salt 88 - 92
B. Basic Hydrolysis 2M NaOH / Dioxane 100 18 - 24 Free Zwitterion 75 - 82

| C. Methanolysis | Anhydrous HCl / MeOH | 65 | 12 - 18 | Methyl Ester HCl Salt | 85 - 90 |

Table 2: Analytical Characterization Markers (Expected) | Analytical Method | 3-(Propan-2-yl)piperidin-2-one (Starting Material) | 5-Amino-2-isopropylpentanoic acid (Product) | | :--- | :--- | :--- | | ESI-MS (Positive Mode) | m/z 142.1 [M+H]⁺ | m/z 160.1[M+H]⁺ | | IR Spectroscopy (ATR) | ~1650 cm⁻¹ (Strong, Lactam C=O stretch) | ~1710 cm⁻¹ (COOH), ~3000 cm⁻¹ (Broad, NH₃⁺) | | ¹H NMR ( D2​O , 400 MHz) | No α -proton shift due to D2​O exchange | ~2.3 ppm (m, 1H, α -CH), ~2.9 ppm (t, 2H, ϵ -CH₂) | | Ninhydrin Stain (TLC) | Negative (or very weak/slow yellow) | Positive (Strong purple/blue spot) |

Troubleshooting & Process Optimization

  • Incomplete Conversion: If TLC indicates unreacted lactam after 48 hours in Protocol A, the reaction concentration may be too dilute. Evaporate 50% of the water to increase the boiling point and HCl concentration, then resume reflux.

  • Hygroscopicity in Protocol A: The resulting hydrochloride salt readily absorbs atmospheric moisture, turning into a gum. Always perform the ether trituration rapidly and store the final product in a desiccator over P2​O5​ .

  • Salt Contamination in Protocol B: If the zwitterion remains contaminated with NaCl after ethanol extraction, pass the aqueous solution through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove NaCl, then elute the pure amino acid with 5% aqueous NH4​OH .

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Debottlenecking the Synthesis Route of Asenapine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers. Synthesis of novel β-amino acid derivatives Source: Arkivoc URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up Synthesis of 3-(Propan-2-yl)piperidin-2-one

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting the scale-up synthesis of 3-(Propan-2-yl)piperidin-2-one (commonly known as 3-isopropylpiperidin-2-one or 3-isopropylv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting the scale-up synthesis of 3-(Propan-2-yl)piperidin-2-one (commonly known as 3-isopropylpiperidin-2-one or 3-isopropylvalerolactam).

Because scale-up introduces severe heat and mass transfer limitations not seen in bench-scale chemistry, optimizing reaction temperature is the single most critical parameter for success. This guide covers the two primary, field-proven synthetic routes: Aza-Enolate Alkylation and Catalytic Hydrogenation .

Part 1: Troubleshooting Aza-Enolate Alkylation (The Cryogenic Route)

Context: Synthesizing 3-(propan-2-yl)piperidin-2-one via the alkylation of piperidin-2-one typically requires N-protection (e.g., N-Boc or N-benzyl)[1], followed by the generation of a lithium aza-enolate using Lithium Diisopropylamide (LDA), and subsequent trapping with an isopropyl halide. This route requires precise cryogenic control, often involving cooling to -78 °C[2].

Q&A: Temperature Control & Impurity Profiling

Q: Why do we see a massive drop in yield when scaling the LDA addition from 10g to 1kg, even when the reactor jacket is set to -78 °C? A: This is a classic heat transfer limitation. In a 10g flask, the high surface-area-to-volume ratio allows the exothermic deprotonation to dissipate instantly. At the 1kg scale, the core temperature of the reactor can spike by 20–30 °C during LDA addition. If the internal temperature rises above -50 °C, the lithium aza-enolate undergoes rapid self-condensation and decomposition. Solution: Implement a cascade temperature control strategy. Base the LDA dosing rate strictly on the internal thermocouple readings, ensuring the internal temperature never exceeds -65 °C.

Q: During the addition of 2-iodopropane, we detect a high concentration of propene gas and recover unreacted starting material. What is the mechanism behind this failure? A: 2-Iodopropane is highly susceptible to E2 elimination. If the reaction mixture is warmed too quickly from -78 °C to room temperature, the basic aza-enolate acts as a Brønsted base rather than a nucleophile. It abstracts a beta-proton from 2-iodopropane, forming propene gas and iodide. Solution: Maintain the reaction at -78 °C for at least 2 hours post-addition. Following this, employ a controlled, slow thermal ramp (e.g., 10 °C/hour) to -20 °C. Do not allow the reaction to reach ambient temperature until the alkylation is strictly complete.

Quantitative Data: Alkylation Temperature Optimization
Thermal Ramp Profile (Post-Alkylation)Target Yield (%)Elimination (Propene)Dialkylation Impurity
Fast Ramp (-78 °C to 25 °C in 1 hr)32%HighModerate
Moderate Ramp (-78 °C to 0 °C in 3 hrs)64%ModerateLow
Slow Ramp (-78 °C to -20 °C in 5 hrs) 88% Trace Trace
Isothermal (-78 °C for 24 hrs)41%NoneNone (Incomplete Rxn)
Experimental Protocol 1: Optimized Aza-Enolate Alkylation
  • N-Protection: React piperidin-2-one with Boc₂O and catalytic DMAP in dichloromethane (DCM) at 25 °C to yield N-Boc-piperidin-2-one.

  • Cryogenic Enolization: In a dry, N₂-flushed reactor, dissolve N-Boc-piperidin-2-one in anhydrous THF (10 volumes). Cool the jacket to achieve an internal temperature of -78 °C. Dose LDA (1.1 eq) dropwise via a metering pump, maintaining the internal temp < -65 °C. Stir for 1 hour at -78 °C.

  • Alkylation: Dose 2-iodopropane (1.5 eq) dropwise at -78 °C. Maintain at -78 °C for 2 hours. Program the reactor jacket to ramp to -20 °C over exactly 5 hours.

  • Quench & Deprotection: Quench the reaction with saturated aqueous NH₄Cl while maintaining temp < 0 °C. Extract with EtOAc. Treat the concentrated intermediate with TFA/DCM (1:1) at 0 °C to 25 °C for 2 hours to cleave the Boc group.

  • Purification: Neutralize with saturated NaHCO₃, extract with DCM, and purify via vacuum distillation to yield the pure target lactam.

AlkylationWorkflow Start Piperidin-2-one (Valerolactam) Protect N-Protection (Boc2O, DMAP) Start->Protect Step 1 Deprotonate Enolization (LDA) Internal Temp < -65°C Protect->Deprotonate Step 2 Alkylate Alkylation (2-Iodopropane) Slow Ramp to -20°C Deprotonate->Alkylate Step 3 Side1 Self-Condensation (Temp > -50°C) Deprotonate->Side1 Heat Transfer Failure Deprotect N-Deprotection (TFA/DCM) Alkylate->Deprotect Step 4 Side2 E2 Elimination (Rapid Warming) Alkylate->Side2 Premature Heating Product 3-(Propan-2-yl)piperidin-2-one (Target Product) Deprotect->Product Final Step

Workflow for the aza-enolate alkylation route highlighting temperature-dependent failure modes.

Part 2: Troubleshooting Catalytic Hydrogenation (The High-Pressure Route)

Context: An alternative, highly scalable route avoids cryogenic temperatures entirely by utilizing the catalytic hydrogenation of 2-pyridone scaffolds. The hydrogenation of the pyridine ring in 2-pyridone to yield 2-piperidone is reliably achieved using heterogeneous catalysts like Platinum(IV) oxide (PtO₂) or rhodium-based catalysts under hydrogen pressure[3]. Nuclear hydrogenation of substituted 2-pyridones cleanly yields the corresponding saturated piperidones.

Q&A: Chemoselectivity & Mass Transfer

Q: We are observing over-reduction to 3-isopropylpiperidine (loss of the lactam carbonyl). How do we tune the temperature to prevent this? A: While the hydrogenation of the pyridine ring to a piperidine ring is thermodynamically favored, the lactam (amide) carbonyl is generally stable. However, if the reaction temperature exceeds 80 °C under high H₂ pressure, the hemiaminal intermediate can over-reduce. Solution: Cap the reaction temperature at 45–50 °C. Use Platinum(IV) oxide (PtO₂) or 5% Rh/Al₂O₃, which offer excellent chemoselectivity for the aromatic ring over the amide carbonyl compared to unpoisoned Palladium catalysts.

Q: The hydrogenation stalls at 50% conversion. Should we increase the temperature to force it to completion? A: Increasing temperature is a common but flawed reflex that risks over-reduction. Stalling at scale is usually caused by poor gas-liquid mass transfer of H₂ into the solvent, or catalyst poisoning from trace impurities in the starting material. Solution: Before increasing the temperature, increase the impeller agitation rate (rpm) to maximize the gas-liquid interfacial area. If the reaction remains stalled, perform a hot-filtration to remove the poisoned catalyst and resubmit the batch with a fresh catalyst charge at the standard 45 °C.

Quantitative Data: Hydrogenation Temperature Optimization
Reaction TemperatureH₂ PressureConversion (%)Target Yield (%)Over-reduction Impurity
20 °C100 psi45% (Stalled)42%None
45 °C 100 psi >99% 94% Trace
65 °C100 psi>99%78%15%
85 °C100 psi>99%41%52%
Experimental Protocol 2: Optimized Catalytic Hydrogenation
  • Catalyst Loading: Charge a high-pressure Hastelloy autoclave with 3-isopropylpyridin-2-one (1.0 eq), methanol (10 volumes), and 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).

  • Inerting & Purging: Seal the reactor. Purge the vessel with N₂ (3 cycles at 50 psi) to remove oxygen, followed by H₂ gas (3 cycles at 50 psi).

  • Hydrogenation: Pressurize the vessel to 100 psi with H₂ gas. Heat the reaction mixture to an internal temperature of 45 °C. Maintain vigorous agitation (e.g., 800–1000 rpm) to ensure optimal gas-liquid mass transfer.

  • Monitoring: Monitor H₂ uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases (typically 6–8 hours at scale).

  • Workup: Cool the reactor to 20 °C. Vent the H₂ safely and purge the headspace with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-(propan-2-yl)piperidin-2-one.

HydrogenationWorkflow Start 3-Isopropylpyridin-2-one Catalyst Catalyst Addition (Rh/Al2O3 or PtO2) Start->Catalyst Hydrogenation High-Pressure H2 Temp: 45°C, 100 psi Catalyst->Hydrogenation Pressurize & Heat Filtration Catalyst Filtration (Celite Pad) Hydrogenation->Filtration Optimal Temp (45°C) Side1 Over-reduction (Piperidine derivative) Hydrogenation->Side1 Temp > 80°C Side2 Incomplete Conversion (Stalled Reaction) Hydrogenation->Side2 Temp < 30°C or Poor Agitation Product 3-(Propan-2-yl)piperidin-2-one (Target Product) Filtration->Product

Workflow for the catalytic hydrogenation route illustrating temperature boundaries for chemoselectivity.

References

1. Title: University of Bath PHD Aza-enolate alkylation reactions of ... - CORE Source: core.ac.uk URL:

2.[1] Title: WO2020181163A1 - Lipid-based formulation of cenicriviroc - Google Patents Source: google.com URL:

3.[2] Title: University of Bath PHD Aza-enolate alkylation reactions of ... - CORE Source: core.ac.uk URL:

4.[4] Title: (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Source: researchgate.net URL:

5.[3] Title: 2-Piperidinol | 45506-41-0 - Benchchem Source: benchchem.com URL:

6.[5] Title: Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines-Springer US (1967) PDF - Scribd Source: scribd.com URL:

Sources

Optimization

minimizing side reactions during 3-(Propan-2-yl)piperidin-2-one functionalization

Welcome to the Technical Support Center for Lactam Functionalization. This guide is specifically engineered for researchers and drug development professionals working with 3-(Propan-2-yl)piperidin-2-one (also known as 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lactam Functionalization. This guide is specifically engineered for researchers and drug development professionals working with 3-(Propan-2-yl)piperidin-2-one (also known as 3-isopropylvalerolactam or 3-isopropylpiperidin-2-one).

Functionalizing sterically hindered, enolizable lactams presents unique synthetic challenges. The presence of the bulky C3-isopropyl group introduces significant steric hindrance, making the molecule prone to regioselectivity issues (N- vs. O-alkylation) and stereochemical degradation (C3-epimerization). This hub provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies to ensure high-fidelity functionalization.

Core Troubleshooting: Regioselectivity and Stereocontrol

FAQ 1: Why am I getting significant O-alkylation instead of the desired N-alkylation?

Causality & Insight: The amide/lactam moiety exhibits ambient nucleophilicity. Deprotonation yields an enolate-like intermediate where negative charge is delocalized between the nitrogen and oxygen atoms. The bulky 3-isopropyl group sterically shields the nitrogen atom, pushing the electrophilic attack toward the less hindered oxygen atom. Furthermore, O-alkylation is often thermodynamically driven by the aromatization of the lactam ring into a conjugated system[1]. Resolution: To force N-alkylation, you must use a hard electrophile (e.g., alkyl triflates or iodides) and a base with a tightly coordinating counterion (like Li⁺ or Na⁺) in a non-polar or moderately polar aprotic solvent to keep the ion pair tight, favoring attack at the more nucleophilic nitrogen.

FAQ 2: How do I prevent epimerization at the C3 position during basic functionalization?

Causality & Insight: The proton at the C3 position (alpha to the carbonyl) is acidic. When strong bases are used at elevated temperatures, the lactam can undergo reversible enolization. Upon reprotonation, the bulky isopropyl group will favor the thermodynamically most stable conformation, which may lead to a loss of your starting enantiomeric or diastereomeric purity. Resolution: Employ strictly non-nucleophilic, bulky bases such as LiHMDS or NaHMDS at cryogenic temperatures (–78 °C to –40 °C). Avoid prolonged exposure to excess base.

FAQ 3: Can I perform direct C-H oxidation on the piperidine ring without opening the lactam?

Causality & Insight: Yes. Transition-metal-free dual C-H oxidation using TEMPO oxoammonium cations can selectively oxidize the sp3 C-H bonds adjacent to the nitrogen without cleaving the ring [2]. However, over-oxidation to the imide or ring-opening hydrolysis can occur if the pH is not strictly buffered. Resolution: Maintain a buffered aqueous/organic biphasic system (e.g., NaOCl/NaClO2 with TEMPO in MeCN/Phosphate buffer at pH 6.5–7.0) to prevent hydrolytic ring opening.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and side-reaction prevalence during the N-alkylation of 3-(Propan-2-yl)piperidin-2-one with benzyl bromide.

Base / Solvent SystemTemp (°C)N-Alkylation (%)O-Alkylation (%)C3-Epimerization (%)Recommendation
K₂CO₃ / DMF803560< 5Avoid (High O-alkylation)
NaH / THF0 to 25653015Suboptimal (Epimerization risk)
LiHMDS / THF-78 to -4092< 5< 1Optimal (Tight ion pair, kinetic control)
KHMDS / Toluene-78 to -407025< 2Acceptable, but K⁺ favors O-alkylation

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the divergent reaction pathways during the deprotonation and electrophilic trapping of 3-(Propan-2-yl)piperidin-2-one.

LactamFunctionalization A 3-(Propan-2-yl)piperidin-2-one (Starting Material) B Lactam Enolate Intermediate (Delocalized Charge) A->B Deprotonation C N-Alkylation (Desired Pathway) Requires LiHMDS, -78°C B->C Kinetic Control (Tight Ion Pair) D O-Alkylation (Side Reaction) Driven by K2CO3, Polar Solvents B->D Thermodynamic Control (Loose Ion Pair) E C3-Epimerization (Side Reaction) Driven by High Temp, Excess Base B->E Reversible Enolization

Reaction pathways of 3-(Propan-2-yl)piperidin-2-one highlighting conditions that drive side reactions.

Self-Validating Experimental Protocols

Protocol A: High-Fidelity N-Alkylation (Minimizing O-Alkylation and Epimerization)

This protocol utilizes cryogenic kinetic control to suppress C3-epimerization and enforces a tight lithium-enolate pair to block O-alkylation.

Reagents:

  • 3-(Propan-2-yl)piperidin-2-one (1.0 equiv, 10 mmol)

  • LiHMDS (1.0 M in THF, 1.05 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 3-(Propan-2-yl)piperidin-2-one in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

  • Base Addition: Add LiHMDS dropwise via syringe pump over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that trigger C3-epimerization.

  • Enolate Maturation: Stir the mixture at –78 °C for 30 minutes to ensure complete, kinetically controlled deprotonation.

  • Electrophile Addition: Add the alkyl halide dropwise. Maintain the reaction at –78 °C for 2 hours, then slowly warm to –40 °C over 1 hour.

  • Quenching (Self-Validation Step): Quench the reaction at –40 °C with saturated aqueous NH₄Cl. Causality: Quenching cold ensures unreacted enolate does not epimerize during the warming process.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Transition-Metal-Free Dual C-H Oxidation

For downstream functionalization requiring oxidation of the piperidine core without lactam hydrolysis [2].

Step-by-Step Methodology:

  • Suspend the piperidin-2-one derivative in a 1:1 mixture of MeCN and 0.67 M sodium phosphate buffer (pH 6.7).

  • Add TEMPO (0.2 equiv) and sodium chlorite (2.0 equiv).

  • Slowly add a catalytic amount of sodium hypochlorite (NaOCl, 0.1 equiv) at 35 °C.

  • Stir for 12 hours. The buffered pH prevents the hydrolytic opening of the sterically hindered lactam ring.

  • Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidants before extraction.

References

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules (ACS Publications). Available at:[Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules (MDPI). Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-(Propan-2-yl)piperidin-2-one Analysis

Welcome to the technical support center for the HPLC analysis of 3-(Propan-2-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-(Propan-2-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis of this and structurally similar polar basic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 3-(Propan-2-yl)piperidin-2-one.

Q1: What are the main challenges in the HPLC analysis of 3-(Propan-2-yl)piperidin-2-one?

A1: The primary challenges stem from the compound's structural features:

  • High Polarity: This can lead to poor retention on traditional reversed-phase columns like C18.[1][2]

  • Basic Nature: The piperidine nitrogen can interact with residual silanols on silica-based columns, causing peak tailing.[3][4]

  • Lack of a Strong Chromophore: The molecule itself does not absorb strongly in the UV-Vis spectrum, which can result in low sensitivity with UV detectors.[5]

Q2: Which HPLC mode is most suitable for analyzing 3-(Propan-2-yl)piperidin-2-one?

A2: The choice of HPLC mode depends on your specific analytical goals. Here's a comparative overview:

HPLC ModeAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) Ubiquitous, robust, and well-understood.Poor retention for highly polar compounds. Potential for peak tailing with basic analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC) Excellent retention for polar compounds.[6][7][8] Enhanced sensitivity with mass spectrometry (MS) detection.[6]Can be less robust than RP-HPLC; requires careful mobile phase and sample solvent management.[9]
Mixed-Mode Chromatography (MMC) Offers a combination of retention mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for polar and charged compounds.[10][11]Method development can be more complex due to multiple interaction modes.[2]

For initial method development, HILIC or Mixed-Mode Chromatography are often the most promising approaches for achieving adequate retention and good peak shape for 3-(Propan-2-yl)piperidin-2-one.[2][6][10]

Q3: What type of HPLC column should I start with?

A3: Your initial column choice should align with the selected HPLC mode:

  • For HILIC: A bare silica, amide, or zwitterionic stationary phase is a good starting point.[7][8][9] These phases promote the formation of a water-rich layer on the particle surface, facilitating the retention of polar analytes.[7][8]

  • For Mixed-Mode: Select a column with a combination of hydrophobic and ion-exchange functionalities. These columns can provide tunable selectivity based on mobile phase pH and ionic strength.[10][12]

  • For Reversed-Phase (if attempting): Opt for a "polar-embedded" or "aqueous-stable" C18 column. These columns are designed to prevent phase collapse in highly aqueous mobile phases and can offer better retention for polar compounds compared to traditional C18 columns.[13][14] Using a column based on high-purity silica is also crucial to minimize silanol interactions.[15]

Q4: What detection method is recommended for 3-(Propan-2-yl)piperidin-2-one?

A4: Due to the lack of a strong UV chromophore, Mass Spectrometry (MS) is the preferred detection method for high sensitivity and specificity.[16] Electrospray ionization (ESI) in positive ion mode is typically effective for piperidine derivatives due to the basicity of the nitrogen atom.[16] If MS is unavailable, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as universal detectors. For UV detection at low wavelengths (e.g., < 210 nm), derivatization with a chromophore-containing agent may be necessary to enhance sensitivity, although this adds complexity to the sample preparation.[5][17]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of 3-(Propan-2-yl)piperidin-2-one.

Problem 1: Poor or No Retention

Symptoms: The analyte peak elutes at or very near the void volume of the column.

Potential Causes & Solutions:

  • Inappropriate Chromatographic Mode: If using a standard C18 column, the analyte is likely too polar to be retained.

    • Solution: Switch to a HILIC or Mixed-Mode column.[2][6][10] In HILIC, retention is governed by partitioning into a water-enriched layer on the stationary phase, which is ideal for polar compounds.[7][8]

  • Incorrect Mobile Phase Composition in HILIC: In HILIC, water is the strong solvent.

    • Solution: To increase retention, increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase.[9]

  • Sample Solvent Mismatch in HILIC: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., high water content) can cause peak distortion and poor retention.[9]

    • Solution: Dissolve the sample in a solvent that is as close as possible in composition to the mobile phase, or ideally, in a solvent with a higher organic content.

Problem 2: Peak Tailing

Symptoms: The analyte peak is asymmetrical with a drawn-out trailing edge. The USP tailing factor is significantly greater than 1.

Potential Causes & Solutions:

  • Secondary Interactions with Silanols: The basic piperidine nitrogen can interact with acidic silanol groups on the surface of silica-based columns.[3]

    • Solution 1 (Low pH): Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these interactions.[3][15][18][19][20]

    • Solution 2 (High pH): Alternatively, using a high pH-stable column and a mobile phase with a pH well above the pKa of the analyte (e.g., pH > 9) will neutralize the basic analyte, which can also improve peak shape and retention.[21][22]

    • Solution 3 (Mobile Phase Additives): Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this approach can shorten column lifetime and is less common with modern high-purity silica columns.[4][18]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of matrix components on the column or guard column can lead to peak shape issues.

    • Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.

Troubleshooting Workflow for Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Problem 3: Low Sensitivity

Symptoms: The analyte peak is very small or not detectable.

Potential Causes & Solutions:

  • Inappropriate Detector: As mentioned, 3-(Propan-2-yl)piperidin-2-one lacks a strong UV chromophore.

    • Solution: Use a more universal and sensitive detector like a mass spectrometer (MS), ELSD, or CAD.[16]

  • Poor Ionization in MS: The mobile phase composition can significantly impact ionization efficiency in the MS source.

    • Solution: For ESI-MS in positive mode, acidic mobile phases (e.g., with 0.1% formic acid) generally promote protonation and enhance the signal for basic compounds. In HILIC mode, the high organic content of the mobile phase can also improve desolvation and increase MS sensitivity.[6]

  • Sample Degradation: The analyte may not be stable in the sample solvent or under the analytical conditions.

    • Solution: Investigate sample stability and ensure fresh standards and samples are used.

Problem 4: Retention Time Drift

Symptoms: The retention time of the analyte peak shifts over a series of injections.

Potential Causes & Solutions:

  • Column Equilibration: HILIC columns, in particular, may require longer equilibration times to establish a stable water layer on the stationary phase.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 20-30 column volumes) before starting the analysis.

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, affecting the retention of ionizable analytes.[23]

    • Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is at least 1-2 pH units away from the pKa of the buffering agent.[23][24] Prepare fresh mobile phases regularly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

III. Experimental Protocols

Protocol 1: HILIC-MS Method for 3-(Propan-2-yl)piperidin-2-one

This protocol provides a starting point for method development using HILIC coupled with mass spectrometry.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

Chromatographic Conditions:

Parameter Recommended Starting Condition
Column HILIC Column (e.g., Amide, Bare Silica), 100 x 2.1 mm, < 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL

| Sample Diluent | 90:10 Acetonitrile:Water |

MS Conditions:

Parameter Recommended Setting
Ionization Mode ESI Positive
Scan Mode Full Scan (to find m/z of [M+H]⁺) followed by Product Ion Scan or MRM
Capillary Voltage 3.5 kV
Source Temperature 120 °C

| Desolvation Temp. | 350 °C |

Method Development Workflow

Caption: General workflow for HPLC method development.

IV. References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • LCGC. Why Do Peaks Tail?. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. Agilent HPLC Column Selection guide. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. [Link]

  • IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • sielc.com. Evolution of Mixed-Mode Chromatography. [Link]

  • hplc.eu. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • sielc.com. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • sielc.com. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • LCGC. The LCGC Blog: Buffer Choice for HPLC Separations. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Link Lab. HPLC Column Selection Guide. [Link]

  • PharmaCores. Your Guide to Select the buffer in HPLC development part 2. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • AugustaChrom. Effect of Buffer on HPLC Separation of Buffers. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • National Institute of Standards and Technology. 2-Piperidinone - the NIST WebBook. [Link]

  • PMC. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • NextSDS. 3-PIPERIDIN-2-YL-PROPAN-1-OL — Chemical Substance Information. [Link]

Sources

Optimization

overcoming low solubility of 3-(Propan-2-yl)piperidin-2-one in aqueous media

Welcome to the Technical Support Center for formulation and solubility enhancement. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and solubility enhancement. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 3-(Propan-2-yl)piperidin-2-one (also known as 3-isopropylpiperidin-2-one).

This compound presents a classic formulation challenge: while the lactam core provides polar hydrogen-bond donor and acceptor sites, the bulky isopropyl group at the 3-position significantly increases the molecule's lipophilicity (logP) and disrupts aqueous solvation. Depending on its crystal lattice energy, this renders it a poorly water-soluble "grease-ball" or "brick-dust" molecule[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each strategy to ensure your in vitro assays and in vivo dosing regimens succeed.

Part 1: Diagnostic Workflow & Strategy Selection

Before mixing solvents, you must align your solubility strategy with your final experimental requirements. The decision tree below outlines the logical progression for selecting an enhancement method based on the desired dosage form and required drug load.

G Start Analyze 3-Isopropylpiperidin-2-one (Lipophilic Lactam) Q1 Liquid formulation needed? Start->Q1 Cosolvent Cosolvents & Surfactants (PEG400 / Tween 80) Q1->Cosolvent Yes Q2 Solid dosage required? Q1->Q2 No Complex Cyclodextrin Complexation (HP-β-CD) Q2->Complex Low Dose Dispersion Amorphous Solid Dispersion (PVP / HPMC) Q2->Dispersion High Dose

Workflow for selecting solubility enhancement strategies based on dosage requirements.

Part 2: Troubleshooting Liquid Formulations (Cosolvency & Micellization)

Q: I need an aqueous vehicle for immediate in vivo IV/IP dosing, but 3-(Propan-2-yl)piperidin-2-one crashes out when added to buffer. How do I stabilize it?

A: The precipitation occurs because the dielectric constant of pure water is too high to solvate the lipophilic isopropyl moiety. You must lower the dielectric constant of the vehicle using a cosolvent and reduce the interfacial tension using an amphiphilic surfactant[2]. We recommend a ternary system of PEG400, Tween 80, and aqueous buffer.

Self-Validating Protocol: Ternary Cosolvent/Surfactant System

  • Step 1: Primary Solubilization. Weigh the API and dissolve it completely in 10% (v/v) PEG400.

    • Causality: Forcing the lipophilic isopropyl group into a lower dielectric environment first prevents premature nucleation, which inevitably occurs if the API is added directly to an aqueous mixture.

  • Step 2: Micellar Shielding. Add 5% (v/v) Tween 80 to the PEG400-API solution and vortex vigorously for 2 minutes.

    • Causality: The hydrophobic tails of Tween 80 interact with the isopropyl group, while the hydrophilic heads orient outward, preparing the API for aqueous introduction.

  • Step 3: Aqueous Titration. Slowly titrate the remaining 85% (v/v) aqueous buffer (e.g., PBS) dropwise into the mixture while undergoing continuous bath sonication.

  • Step 4: System Validation (Critical). Analyze the final dispersion via Dynamic Light Scattering (DLS).

    • Validation Metric: A monodisperse population with a Z-average < 50 nm validates successful micellization. If the Z-average exceeds 200 nm or shows high polydispersity, macroscopic precipitation is imminent, and the surfactant ratio must be increased.

Part 3: Solid Dosage & Bioavailability (Amorphous Solid Dispersions)

Q: My liquid formulation precipitates upon dilution in simulated gastric fluid. How can I formulate a solid dosage form that maintains supersaturation in the gut?

A: You must transition to an Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like Polyvinylpyrrolidone - PVP), you completely bypass the crystal lattice energy barrier that normally restricts dissolution[3]. The polymer exerts an anti-plasticizing effect, sterically hindering the lactam molecules from re-aggregating and recrystallizing[4].

Self-Validating Protocol: Solvent Evaporation ASD

  • Step 1: Co-dissolution. Co-dissolve 3-(Propan-2-yl)piperidin-2-one and PVP (1:3 w/w ratio) in a volatile organic solvent (e.g., ethanol or dichloromethane).

  • Step 2: Rapid Evaporation. Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid solvent removal kinetically traps the drug molecules in a disordered, amorphous state before they have the thermodynamic opportunity to form a crystal lattice.

  • Step 3: Secondary Drying. Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Step 4: System Validation (Critical). Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Metric: The PXRD diffractogram must show a broad "amorphous halo" with no sharp Bragg peaks. The DSC thermogram must exhibit a single glass transition temperature ( Tg​ ) between that of the pure drug and pure polymer, confirming a true molecular dispersion.

Part 4: Cyclodextrin Inclusion Complexes

Q: Can I improve the solubility of this lactam without using organic solvents or synthetic polymers?

A: Yes, via host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an ideal excipient here. Its hydrophobic internal cavity perfectly accommodates the lipophilic isopropyl moiety, while its hydrophilic exterior ensures the entire complex remains highly soluble in water[1]. The polar lactam ring may even remain partially exposed to the aqueous environment, stabilizing the complex via hydrogen bonding.

G Step1 1. Prepare HP-β-CD Aqueous Solution Step2 2. Add Excess Lactam API Step1->Step2 Step3 3. Equilibrate (48h, 25°C) Step2->Step3 Step4 4. Filter (0.45µm) & HPLC Assay Step3->Step4 Step5 5. Lyophilize to Solid Complex Step4->Step5

Step-by-step workflow for cyclodextrin inclusion complex preparation and validation.

Self-Validating Protocol: Phase-Solubility & Complexation

  • Step 1: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM).

  • Step 2: Add an excess amount of 3-(Propan-2-yl)piperidin-2-one to each vial.

  • Step 3: Shake the suspensions on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Step 4: System Validation (Critical). Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug. Quantify the dissolved drug concentration using HPLC.

    • Validation Metric: Plotting drug concentration vs. cyclodextrin concentration should yield an AL​ -type linear phase-solubility diagram. Calculate the stability constant ( K1:1​ ). A value between 100 and 1000 M−1 confirms a stable, reversible inclusion complex suitable for formulation.

  • Step 5: Lyophilize (freeze-dry) the optimized liquid complex to yield a stable, highly soluble solid powder.

Part 5: Quantitative Performance Comparison

To assist in your formulation planning, the following table summarizes the expected quantitative impact of each solubility enhancement strategy on lipophilic lactam derivatives.

Enhancement StrategyPhysicochemical MechanismExpected Solubility Multiplier*Ideal Application Phase
Cosolvency (PEG400) Lowers dielectric constant of the aqueous vehicle.5x – 15xEarly discovery, IV/IP dosing
Micellization (Tween 80) Reduces interfacial tension; entraps lipophilic groups.10x – 50xLiquid oral dosing, assays
Cyclodextrin (HP- β -CD) Host-guest encapsulation of the isopropyl moiety.20x – 100xInjectables, sensitive APIs
Amorphous Solid Dispersion Disrupts crystal lattice energy; polymer prevents nucleation.50x – 500x+Late-stage oral solid dosage

*Multipliers are estimates based on standard lipophilic lactam behavior and baseline thermodynamic solubility.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Institutes of Health (PMC) URL:[Link]

  • Improving the Water Solubility of Poorly Soluble Drugs Source: Basicmedical Key URL:[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion Source: National Institutes of Health (PMC) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Solubility Enhancement of Model Compounds Source: Scholarly Commons (Pacific University) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopy Analysis of 3-(Propan-2-yl)piperidin-2-one

In the landscape of pharmaceutical development and material science, the precise characterization of novel chemical entities is paramount. For cyclic amides, or lactams, which form the core of many biologically active mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and material science, the precise characterization of novel chemical entities is paramount. For cyclic amides, or lactams, which form the core of many biologically active molecules and polymers, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for structural elucidation and quality control. This guide provides an in-depth comparative analysis of 3-(Propan-2-yl)piperidin-2-one, a substituted δ-lactam, contextualized against its parent scaffold and other relevant lactam structures. We will explore the theoretical underpinnings of its spectral features, present a rigorous experimental protocol for its analysis, and compare its expected spectrum with that of established alternatives.

The Significance of Lactam Ring Structure in FTIR Spectroscopy

The vibrational frequencies of functional groups in lactams are highly sensitive to the molecule's geometry, particularly the strain within the ring. The carbonyl (C=O) stretching frequency, often referred to as the Amide I band, is a powerful diagnostic peak. Its position is dictated by a combination of factors, including ring strain and electronic effects from substituents. Generally, as ring strain increases (i.e., as the ring becomes smaller), the C=O stretching frequency shifts to a higher wavenumber. This is because the endocyclic C-N bond has more p-character, which reduces the resonance delocalization of the lone pair on the nitrogen atom into the carbonyl group, thereby increasing the double-bond character of the C=O bond.

For 3-(Propan-2-yl)piperidin-2-one, a derivative of piperidin-2-one (a six-membered δ-lactam), we anticipate an Amide I band in a region characteristic of relatively low ring strain, but the presence of the bulky isopropyl group at the C3 position may introduce subtle electronic and steric effects that influence the precise peak positions.

Experimental Workflow: A Self-Validating Protocol

To ensure the acquisition of high-fidelity, reproducible FTIR data, a systematic approach is crucial. The following protocol is designed as a self-validating system for the analysis of solid lactam samples.

Materials and Instrumentation
  • Analyte: 3-(Propan-2-yl)piperidin-2-one (solid)

  • Comparative Compounds: Piperidin-2-one (δ-Valerolactam), ε-Caprolactam (solid)

  • Spectrometer: A well-calibrated FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. ATR is chosen for its minimal sample preparation requirements and excellent sample-to-sample reproducibility.[1]

  • Software: Data acquisition and processing software.

Step-by-Step Experimental Protocol
  • Instrument Preparation and Background Collection:

    • Ensure the spectrometer and ATR accessory have been powered on for at least 30 minutes to achieve thermal stability.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as the intrinsic absorbance of the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample (e.g., 3-(Propan-2-yl)piperidin-2-one) onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. This is vital for reproducibility.

    • Acquire the sample spectrum. A typical setting involves co-adding 32 scans at a resolution of 4 cm⁻¹.[1]

  • Data Processing and Cleaning:

    • Subtract the previously collected background spectrum from the sample spectrum.

    • Perform an ATR correction (if the software allows) to account for the wavelength-dependent depth of penetration of the infrared beam.

    • Apply a baseline correction to remove any broad, underlying features from the spectrum.

  • Comparative Analysis:

    • Repeat steps 2 and 3 for the alternative compounds (Piperidin-2-one and ε-Caprolactam). It is crucial to use the same experimental parameters for all analyses to ensure a valid comparison.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Start Start Inst_Warmup Instrument Warm-up (≥30 min) Start->Inst_Warmup Clean_ATR Clean ATR Crystal Inst_Warmup->Clean_ATR Background Collect Background Spectrum Clean_ATR->Background Load_Sample Load Sample on ATR Background->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (32 scans, 4 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Background & ATR Correction Acquire_Spectrum->Process_Data Baseline_Correct Baseline Correction Process_Data->Baseline_Correct Peak_Analysis Peak Identification & Comparison Baseline_Correct->Peak_Analysis End End Peak_Analysis->End

Caption: Experimental workflow for comparative FTIR analysis.

Comparative Spectral Analysis

The primary utility of this guide is the direct comparison of the FTIR spectrum of 3-(Propan-2-yl)piperidin-2-one with its parent compound, piperidin-2-one, and a lactam with a different ring size, ε-caprolactam. The key diagnostic regions are the N-H stretch, the C-H stretches, and the Amide I and II bands.

Functional Group Vibrational Mode Piperidin-2-one (δ-Valerolactam) 3-(Propan-2-yl)piperidin-2-one (Expected) ε-Caprolactam Comments
N-HStretching~3290 cm⁻¹ (broad)~3290 cm⁻¹ (broad)~3295 cm⁻¹ (broad)[2]The broadness is due to intermolecular hydrogen bonding in the solid state. Position is not expected to shift significantly with C3 substitution.
C-H (Alkyl)Stretching~2950-2850 cm⁻¹~2960-2870 cm⁻¹~2930-2860 cm⁻¹The target molecule will show more intense and complex C-H stretching bands due to the additional isopropyl group.
C=O (Amide I)Stretching~1650 cm⁻¹[3]~1650 cm⁻¹~1652 cm⁻¹[2]As six- and seven-membered rings, they exhibit low ring strain, hence the similar, lower wavenumber for the C=O stretch compared to smaller lactams (e.g., γ-lactams at 1750-1700 cm⁻¹).[3] The isopropyl group is not expected to cause a major shift.
N-H Bend / C-N Stretch (Amide II)Bending/Stretching~1550 cm⁻¹~1550 cm⁻¹~1550 cm⁻¹This band arises from a coupling of the N-H in-plane bend and the C-N stretching vibration.
CH₂Scissoring~1465 cm⁻¹~1465 cm⁻¹~1460 cm⁻¹Characteristic absorption for the methylene groups in the ring.

Analysis of Expected Spectrum for 3-(Propan-2-yl)piperidin-2-one:

  • N-H and Amide I/II Bands: The core lactam absorptions are predicted to be very similar to the parent piperidin-2-one. The six-membered ring is relatively strain-free, placing the Amide I (C=O) band around 1650 cm⁻¹.[3] The N-H stretching band will be broad due to hydrogen bonding.

  • C-H Stretching Region: The most significant difference will appear in the 3000-2850 cm⁻¹ region. The presence of the isopropyl group (—CH(CH₃)₂) will add more C-H bonds, leading to a more intense and potentially more complex set of absorption bands compared to the simpler methylene stretches in piperidin-2-one. We expect to see characteristic absorptions for the tertiary C-H and the methyl C-H bonds.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands corresponding to various C-C and C-N stretching and bending vibrations. The pattern here will be unique to 3-(Propan-2-yl)piperidin-2-one and serves as a distinct fingerprint for its identification when compared to a reference spectrum.

Conclusion

FTIR spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of 3-(Propan-2-yl)piperidin-2-one. By understanding the influence of ring size and substitution on key vibrational modes, a detailed structural assessment can be made. The primary spectral differences between the target molecule and its parent compound, piperidin-2-one, are anticipated in the C-H stretching region due to the isopropyl substituent. The position of the diagnostically crucial Amide I band is expected to remain consistent at approximately 1650 cm⁻¹, reflecting the low-strain nature of the six-membered lactam ring. This guide provides the experimental framework and theoretical basis for researchers and drug development professionals to confidently perform and interpret the FTIR analysis of this and related compounds.

References

  • Hernández, B., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ε‐caprolactam released during TG measurement of... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectra of (a) pure ε‐caprolactam (CL) and... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer [Image]. Available at: [Link]

  • Avilés-Moreno, J. R., et al. (2006). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. International Journal of Molecular Sciences, 7(10), 424-438. Available at: [Link]

  • López-de-la-Cruz, A., et al. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences, 15(17), 6893. Available at: [Link]

  • Kim, J., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3299-3303. Available at: [Link]

  • Gosecka, M., et al. (2024). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. Materials, 17(13), 3005. Available at: [Link]

  • PubChem. (n.d.). N-Vinylcaprolactam. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT IR-spectrum of methyl substituted β -lactum compound [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h) [Image]. Available at: [Link]

  • PubChem. (n.d.). 2-Piperidone. National Center for Biotechnology Information. Available at: [Link]

  • van der Meer, J. Y., et al. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Metabolites, 10(4), 143. Available at: [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • PubChem. (n.d.). Gamma-Valerolactone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Propan-2-yl)piperidin-2-one
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